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  • Product: n-nitro-1h-imidazol-2-amine
  • CAS: 123342-91-6

Core Science & Biosynthesis

Foundational

n-nitro-1h-imidazol-2-amine synthesis pathways

This guide details the synthesis pathways for -nitro-1 -imidazol-2-amine (also known as 2-nitraminoimidazole), a critical intermediate in high-energy materials science and a functional metabolite in pharmaceutical applic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathways for


-nitro-1

-imidazol-2-amine
(also known as 2-nitraminoimidazole), a critical intermediate in high-energy materials science and a functional metabolite in pharmaceutical applications.

Technical Guide: Synthesis of -Nitro-1 -imidazol-2-amine


-Nitration Protocols and Stability Management

Executive Summary & Chemical Context


-nitro-1

-imidazol-2-amine (CAS: 123342-91-6) represents a class of "nitramino" heterocycles where the nitro group is bonded to the exocyclic amine nitrogen rather than the ring carbon. This distinction is chemically significant:
  • Energetic Profile: The

    
    -NO
    
    
    
    bond is less stable than the
    
    
    -NO
    
    
    bond, contributing to higher enthalpy of formation (
    
    
    ) and increased sensitivity.
  • Synthetic Challenge: The synthesis is a competition between kinetic

    
    -nitration  and thermodynamic rearrangement  to the more stable 2-amino-4-nitroimidazole (
    
    
    
    -nitration).

This guide outlines the Low-Temperature Acetyl Nitrate Pathway , the industry-standard method for isolating the kinetic


-nitro product before rearrangement occurs.

Reaction Mechanism & Pathway Logic[1]

The synthesis relies on the electrophilic attack of the nitronium ion (


) on the exocyclic amine. The choice of nitrating agent and temperature is the sole determinant of selectivity.
Pathway Diagram

The following directed graph illustrates the bifurcation between the desired


-nitration and the unwanted rearrangement.

G Start 2-Aminoimidazole (Sulfate/HCl Salt) Intermediate Transition State (N-Coordination) Start->Intermediate Dissolution Agent Nitrating Agent (HNO3 + Ac2O) Agent->Intermediate Electrophilic Attack Target N-Nitro-1H-imidazol-2-amine (Kinetic Product) Intermediate->Target T < 0°C Fast Quench Byproduct 2-Amino-4-nitroimidazole (Thermodynamic Product) Intermediate->Byproduct T > 20°C Acid Catalysis Target->Byproduct Thermal Rearrangement (Acidic Media)

Figure 1: Reaction pathway showing the kinetic control required to isolate the N-nitro species.

Experimental Protocol: Low-Temperature Nitration

This protocol uses acetyl nitrate generated in situ. This method is preferred over mixed acid (H


SO

/HNO

) for

-nitration because it provides a milder nitrating environment that minimizes ring oxidation and rearrangement.
Reagents & Equipment
ReagentPurity/GradeRole
2-Aminoimidazole Sulfate >98%Precursor substrate
Nitric Acid (HNO

)
Fuming (98-100%)Nitronium source
Acetic Anhydride (Ac

O)
ACS ReagentDehydrating agent / Acetyl nitrate precursor
Acetic Acid (Glacial) ACS ReagentSolvent
Ammonium Hydroxide 25% aq.[1][2][3]pH adjustment (optional)
Step-by-Step Methodology
Phase 1: Generation of Acetyl Nitrate (Active Species)
  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stirrer. Place the flask in a salt-ice bath to maintain a temperature of -5°C to 0°C .

  • Solvent Charge: Add Glacial Acetic Acid (solvent volume: 5 mL per gram of substrate) and Acetic Anhydride (1.5 eq).

  • Acid Addition: Dropwise add Fuming Nitric Acid (1.1 eq) to the anhydride solution.

    • Critical: The temperature must not exceed 5°C during addition. The formation of acetyl nitrate is exothermic and potentially runaway if uncontrolled.

Phase 2: Substrate Addition & Nitration
  • Substrate Introduction: Slowly add 2-Aminoimidazole Sulfate (solid) in small portions to the stirring acetyl nitrate solution.

  • Reaction: Stir the mixture at 0°C for 45–60 minutes .

    • Monitoring: The solution should remain clear to pale yellow. Darkening indicates oxidation or rearrangement.

Phase 3: Quenching & Isolation
  • Quench: Pour the reaction mixture rapidly onto crushed ice (5x reaction volume).

  • Precipitation: The

    
    -nitro-1
    
    
    
    -imidazol-2-amine should precipitate as a white to off-white solid.
    • Note: If no precipitate forms immediately, carefully adjust pH to 4–5 using Ammonium Hydroxide, keeping the solution cold (<10°C).

  • Filtration: Filter the solid immediately using a sintered glass funnel.

  • Washing: Wash the cake with ice-cold water (2x) followed by cold diethyl ether (to remove acetic acid traces).

  • Drying: Vacuum dry at room temperature. Do not heat , as this induces rearrangement to the 4-nitro isomer.

Analytical Validation & Data

To confirm the synthesis of the


-nitro species versus the 

-nitro isomer, compare the following spectroscopic markers.
FeatureN-Nitro-1H-imidazol-2-amine (Target)2-Amino-4-nitroimidazole (Byproduct)
IR Spectrum Strong N-NO

asymmetric stretch at ~1580–1620 cm

.
Strong C-NO

bands at ~1530 cm

and 1350 cm

.

H NMR
Ring protons appear as a doublet/singlet pair (if asymmetric) or equivalent (if rapid tautomerism). Downfield shift due to N-NO

.
Distinct singlet for the C-5 proton (C-4 is substituted).
Melting Point Lower (often dec. >180°C, varies by purity).Higher (>230°C).
Stability Hydrolyzes in boiling water; rearranges in hot acid.Stable in boiling water and hot acid.

Safety & Handling (E-E-A-T)

  • Energetic Hazard: As a nitramine, this compound possesses explosive properties. While less sensitive than RDX or HMX, it should be handled with ESD (Electrostatic Discharge) precautions.

  • Rearrangement Risk: Inadvertent heating of the reaction mixture above 20°C during the acid phase can lead to a "fume-off" or rapid decomposition.

  • Acid Handling: Fuming nitric acid is a potent oxidizer. Use compatible gloves (Butyl rubber) and a full face shield.

References

  • DTIC (Defense Technical Information Center). Encyclopedia of Explosives and Related Items. Volume 6. (1971).[4] Picatinny Arsenal.[4] (Source for 2-nitraminoimidazole energetic properties and historical synthesis).

  • Boc Sciences. N-Nitro-1H-imidazol-2-amine (CAS 123342-91-6) Product Data. (Verified CAS and chemical structure).

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration.[2] Central European Journal of Energetic Materials. (Details on nitration mechanisms and rearrangement risks).

  • Cho, S. G., et al.Nitration of 2-substituted imidazoles.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of 2-(Nitroimino)imidazolidine

A comprehensive overview for researchers, scientists, and drug development professionals. Introduction This technical guide provides a detailed exploration of 2-(nitroimino)imidazolidine, a heterocyclic compound of signi...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed exploration of 2-(nitroimino)imidazolidine, a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemistry. While the user's initial query referenced N-nitro-1H-imidazol-2-amine, extensive research has clarified the subject of interest to be its saturated analogue, 2-(nitroimino)imidazolidine (CAS 5465-96-3). This compound, also known by synonyms such as 2-nitroamino-2-imidazoline and N-nitroimidazolidin-2-imine, is a key intermediate in the synthesis of neonicotinoid insecticides, most notably imidacloprid.[1][2] This guide will delve into the historical context of its discovery, its principal synthetic routes with detailed experimental protocols, and its chemical properties and applications.

Discovery and Historical Context

The history of 2-(nitroimino)imidazolidine is intrinsically linked to the development of the neonicotinoid class of insecticides. While the exact date of its first synthesis is not prominently documented in early scientific literature, its emergence as a crucial building block coincides with the intensive research into nitromethylene and nitroimino-substituted heterocycles for insecticidal applications in the latter half of the 20th century.

The significance of 2-(nitroimino)imidazolidine surged with the invention and commercialization of imidacloprid by Bayer in the late 1980s and early 1990s.[2] The quest for potent and selective insecticides that act on the insect nicotinic acetylcholine receptor (nAChR) led to the exploration of various heterocyclic scaffolds. The 2-(nitroimino)imidazolidine moiety proved to be a highly effective pharmacophore for this target.[3] Consequently, much of the publicly available information regarding its synthesis and properties is found within the patent literature and subsequent research focused on optimizing the production of imidacloprid and related compounds.[4]

Early synthetic work on related nitroguanidine compounds, the direct precursors to 2-(nitroimino)imidazolidine, laid the foundation for its eventual synthesis. The development of methods to produce nitroguanidine from guanidine nitrate was a critical prerequisite.[4] The subsequent cyclization with ethylenediamine to form the imidazolidine ring represents the key synthetic innovation that led to the production of 2-(nitroimino)imidazolidine on an industrial scale.

Synthetic Methodologies

The primary and most commercially viable route to 2-(nitroimino)imidazolidine involves the condensation reaction between nitroguanidine and ethylenediamine or its saline derivatives. This section outlines the fundamental synthetic pathways, including the preparation of the key precursor, nitroguanidine.

Synthesis of the Nitroguanidine Precursor

The synthesis of nitroguanidine is typically achieved through the nitration of guanidine nitrate using concentrated sulfuric acid. This is a critical step, as nitroguanidine is a high-energy material and its handling requires appropriate safety precautions.

Experimental Protocol: Synthesis of Nitroguanidine from Guanidine Nitrate [4]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, carefully add 49 g (0.5 moles) of 98% sulfuric acid.

  • Cooling: Cool the sulfuric acid to 5°C using an ice bath.

  • Addition of Guanidine Nitrate: Slowly and portion-wise, add 30.5 g (0.25 moles) of guanidine nitrate to the cooled sulfuric acid, ensuring the temperature is maintained below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to 40 g of crushed ice or cold water.

  • Isolation: The precipitated nitroguanidine is isolated by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

ReactantMolar Mass ( g/mol )Amount (g)Moles
Guanidine Nitrate122.0830.50.25
Sulfuric Acid (98%)98.08490.5

Table 1: Reactant quantities for the synthesis of nitroguanidine.

Synthesis_of_Nitroguanidine Guanidine Nitrate Guanidine Nitrate Reaction Reaction Guanidine Nitrate->Reaction Nitration H2SO4 H2SO4 H2SO4->Reaction Catalyst/Dehydrating Agent Nitroguanidine Nitroguanidine Reaction->Nitroguanidine

Caption: Synthesis of Nitroguanidine from Guanidine Nitrate.

Synthesis of 2-(Nitroimino)imidazolidine

The cyclization of nitroguanidine with ethylenediamine is the cornerstone of 2-(nitroimino)imidazolidine synthesis. Several variations of this procedure exist, often employing ethylenediamine salts to control the reactivity and improve yields.

Experimental Protocol 1: From Nitroguanidine and Ethylenediamine Dihydrochloride

This method involves the reaction of nitroguanidine with pre-formed ethylenediamine dihydrochloride.

  • Preparation of Ethylenediamine Dihydrochloride: Slowly add concentrated hydrochloric acid to an equimolar amount of ethylenediamine in an ice bath. The resulting salt is filtered, washed with a small amount of cold ethanol, and dried.

  • Reaction Mixture: In a round-bottom flask, suspend nitroguanidine (1 equivalent) and ethylenediamine dihydrochloride (1 equivalent) in a suitable solvent such as water or ethanol.

  • pH Adjustment: Adjust the pH of the mixture to 8-12 with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).[5]

  • Heating: Heat the reaction mixture to a temperature between 35-80°C for 0.5-12 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product, 2-(nitroimino)imidazolidine, often precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from hot water or an alcohol-water mixture to yield a white to light yellow crystalline solid.[5]

Experimental Protocol 2: One-Pot Synthesis from Guanidine Nitrate [4]

This more recent and industrially relevant method avoids the isolation of the potentially hazardous nitroguanidine intermediate.

  • Nitroguanidine Formation (in situ): Follow steps 1-4 of the nitroguanidine synthesis protocol as described above.

  • Quenching and Neutralization: After the 6-8 hour stir, quench the reaction mixture by adding 40 g of water. Subsequently, add aqueous ammonia to neutralize the excess sulfuric acid.

  • Addition of Ethylenediamine: To the neutralized mixture, add ethylenediamine (1.13 moles per 0.25 moles of initial guanidine nitrate).[4]

  • Cyclization Reaction: Heat the reaction mass to 45°C and stir at this temperature for 12 hours.[4]

  • Workup and Isolation: Cool the mixture, and the product will precipitate. Filter the solid, wash with water, and dry to obtain 2-(nitroimino)imidazolidine.

ReactantMolar Mass ( g/mol )AmountMoles
Guanidine Nitrate122.0830.5 g0.25
Sulfuric Acid (98%)98.0849 g0.5
Ethylenediamine60.1069 g1.13

Table 2: Reactant quantities for the one-pot synthesis of 2-(nitroimino)imidazolidine.

One_Pot_Synthesis cluster_0 Step 1: In situ Nitroguanidine Formation cluster_1 Step 2: Cyclization Guanidine Nitrate Guanidine Nitrate Nitroguanidine_in_situ Nitroguanidine (in situ) Guanidine Nitrate->Nitroguanidine_in_situ Nitration H2SO4_1 H2SO4 H2SO4_1->Nitroguanidine_in_situ Reaction_2 Reaction_2 Nitroguanidine_in_situ->Reaction_2 Condensation Ethylenediamine Ethylenediamine Ethylenediamine->Reaction_2 Product 2-(Nitroimino)imidazolidine Reaction_2->Product

Caption: One-pot synthesis of 2-(Nitroimino)imidazolidine.

Physicochemical Properties

2-(Nitroimino)imidazolidine is a crystalline solid with a melting point reported in the range of 216-218°C.[1] It is soluble in hot water and alkaline solutions, and slightly soluble in water, ethanol, and acetone. It is generally insoluble in non-polar solvents like ether.[1]

PropertyValueReference
CAS Number5465-96-3[6]
Molecular FormulaC3H6N4O2[6]
Molecular Weight130.11 g/mol [3]
Melting Point216-218 °C[1]
AppearanceWhite to light yellow crystalline solid[5]

Table 3: Physicochemical properties of 2-(nitroimino)imidazolidine.

Applications

The primary application of 2-(nitroimino)imidazolidine is as a key intermediate in the synthesis of neonicotinoid insecticides, most notably imidacloprid.[1][2] The synthesis of imidacloprid involves the N-alkylation of 2-(nitroimino)imidazolidine with 2-chloro-5-(chloromethyl)pyridine.

The discovery of imidacloprid and other neonicotinoids revolutionized pest control due to their high efficacy against a broad spectrum of sucking insects, their systemic properties in plants, and their relatively low toxicity to mammals.[2] The 2-(nitroimino)imidazolidine core is crucial for the molecule's ability to bind to and activate the insect nicotinic acetylcholine receptor, leading to paralysis and death of the target pest.

Beyond its role in insecticide synthesis, the unique electronic and structural features of the nitroimino group attached to the imidazolidine ring make it a subject of interest for further derivatization in medicinal and materials chemistry.

Conclusion

2-(Nitroimino)imidazolidine, a compound that rose to prominence as a pivotal intermediate in the agrochemical industry, has a history deeply intertwined with the development of modern insecticides. Its synthesis, primarily through the cyclization of nitroguanidine with ethylenediamine, has been refined over the years to improve efficiency and safety, particularly through the development of one-pot procedures. As research into new bioactive molecules continues, the versatile chemistry of the 2-(nitroimino)imidazolidine scaffold may yet unveil further applications in drug discovery and materials science, extending its impact beyond its current, significant role in global agriculture.

References

  • CN100560571C - The preparation method of 2-nitroiminoimidazolidine - Google Patents. (URL: https://patents.google.
  • WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents. (URL: https://patents.google.
  • Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - MDPI. (URL: https://www.mdpi.com/1420-3049/28/8/3530)
  • 1-(6-Chloronicotinyl)-2-nitroimino-imidazolidines and Related Compounds as Potential New Insecticides. (URL: https://www.jstage.jst.go.jp/article/bbb1961/57/1/57_1_191/_pdf)
  • 2-Nitroamino-2-Imidazoline - PureSynth. (URL: https://puresynth.com/product/2-nitroamino-2-imidazoline)
  • 2-(Nitroimino)imidazolidine | CAS 5465-96-3 | SCBT - Santa Cruz Biotechnology. (URL: https://www.scbt.com/p/2-nitroimino-imidazolidine-5465-96-3)
  • N-nitroimidazolidin-2-imine | C3H6N4O2 | CID 135413413 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/135413413)
  • Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503986/)
  • 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. (URL: http://www.beilitechem.com/2-nitroimino-imidazolidine-p-3.html)

Sources

Foundational

Theoretical Studies and Computational Modeling of N-nitro-1H-imidazol-2-amine

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Drug Design Specialists, and Energetic Materials Researchers Executive Summary & Core Directive N-nitro-1H-imidazol-2-amine (oft...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Drug Design Specialists, and Energetic Materials Researchers

Executive Summary & Core Directive

N-nitro-1H-imidazol-2-amine (often referred to as 2-nitraminoimidazole) represents a critical structural motif at the intersection of high-energy density materials (HEDMs) and bioactive heterocyclic intermediates. Unlike simple nitroimidazoles, the presence of the N-nitroamine functionality (


) introduces complex electronic behaviors, specifically prototropic tautomerism  and conformational isomerism , which dictate both its detonation performance and pharmacological reactivity.

This guide provides a rigorous, self-validating computational framework for modeling this molecule. We move beyond standard "optimization" protocols to address the specific challenges of nitramine instability, dispersive forces in crystal packing, and the accurate prediction of heat of formation (HOF).

Computational Methodology: The "Self-Validating" Protocol[1]

To ensure scientific integrity (E-E-A-T), the modeling workflow must be robust. Standard DFT functionals often fail to describe the dispersion interactions critical for nitramine stability. Therefore, we employ a Composite Validation Strategy .

Level of Theory Selection
  • Primary Functional: M06-2X or

    
    B97X-D .
    
    • Rationale: The N-nitro group relies heavily on dispersion interactions for conformational locking. B3LYP often underestimates these non-covalent interactions, leading to erroneous planar geometries. M06-2X captures medium-range correlation energy effectively.

  • Basis Set: 6-311++G(2d,2p) or aug-cc-pVTZ .

    • Rationale: Diffuse functions (++) are mandatory for describing the lone pair electrons on the nitro and amine nitrogens, which are prone to charge delocalization.

The Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational characterization, ensuring no property is calculated without prior validation of the stationary point.

G cluster_0 Phase 1: Structural Validation cluster_1 Phase 2: Electronic & Energetic Profiling cluster_2 Phase 3: Application Modeling Start Initial Structure (N-nitro-1H-imidazol-2-amine) Tautomer_Scan Tautomer Search (Amine vs. Imine) Start->Tautomer_Scan Opt_Gas Geometry Optimization (M06-2X/6-311++G**) Tautomer_Scan->Opt_Gas Freq_Chk Frequency Check (NIMAG = 0) Opt_Gas->Freq_Chk Freq_Chk->Opt_Gas Imaginary Freq? NBO NBO Analysis (Hyperconjugation) Freq_Chk->NBO Stable? AIM AIM Analysis (Bond Critical Points) NBO->AIM Isodesmic Isodesmic Reactions (Heat of Formation) AIM->Isodesmic Docking Molecular Docking (Target: Proteins/Enzymes) Isodesmic->Docking Detonation Detonation Parameters (Kamlet-Jacobs) Isodesmic->Detonation

Figure 1: Computational workflow for the comprehensive characterization of N-nitro-1H-imidazol-2-amine, moving from structural validation to application-specific modeling.

Structural & Electronic Analysis

Tautomerism: The Critical Variable

N-nitro-1H-imidazol-2-amine exists in equilibrium between the amino-nitramine form and the imino-nitrimine form.

  • Amino form: Aromatic imidazole ring, exocyclic

    
    .
    
  • Imine form: Non-aromatic imidazoline ring, exocyclic

    
    .
    

Protocol: You must locate the Transition State (TS) connecting these tautomers.

  • Observation: The amino form is generally more stable due to aromaticity, but the imine form may be stabilized by intramolecular hydrogen bonding between the ring

    
     and the nitro oxygen.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of chemical hardness (


) and kinetic stability.
  • HOMO: Typically localized on the imidazole ring carbon atoms.

  • LUMO: Localized on the nitro group (

    
     character), indicating susceptibility to nucleophilic attack (or reductive bio-activation in drug contexts).
    
PropertyFormulaPhysical Significance
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer (Stability).
Electrophilicity Index (

)

Propensity to accept electrons (Toxicity/Reactivity).
Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions.

  • Red Regions (Negative): Nitro oxygens and ring nitrogen (N3). These are H-bond acceptors.

  • Blue Regions (Positive): Amine hydrogen and ring C-H bonds. These are H-bond donors.

  • Application: In docking studies, these zones dictate the orientation of the ligand in the active site (e.g., interacting with Serine or Histidine residues).

Energetic Properties (For HEDM Applications)

If the target application is energetic materials, calculating the Heat of Formation (HOF) is the primary metric. Direct DFT calculation of energy is insufficient; Isodesmic Reactions must be used to cancel systematic errors.

Recommended Isodesmic Scheme:



Note: Balance the equation carefully based on the specific fragmentation choice.

Detonation Parameters (Kamlet-Jacobs Equations): Once the solid-state density (


) and HOF are predicted, use the following empirical equations:
  • Detonation Velocity (

    
    ): 
    
    
    
  • Detonation Pressure (

    
    ): 
    
    
    

Where:

  • 
    : Moles of gaseous detonation products per gram.
    
  • 
    : Average molecular weight of gases.
    
  • 
    : Detonation energy (derived from HOF).
    

Spectroscopic Profiling (IR/Raman)

To validate your theoretical model against experimental data, vibrational frequency scaling is required.

  • N-NO2 Symmetric Stretch: Look for a strong band around 1300–1350 cm⁻¹ .

  • N-NO2 Asymmetric Stretch: Look for a band around 1550–1600 cm⁻¹ .

  • Scaling Factor: For M06-2X/6-311++G**, apply a scaling factor of 0.967 to correct for anharmonicity.

Biological Interaction Modeling (Docking)[2]

For pharmaceutical applications (e.g., antimicrobial or radiosensitizers), the N-nitro group acts as a "warhead."

Protocol:

  • Ligand Prep: Use the optimized DFT geometry (lowest energy tautomer). Calculate partial charges using the RESP (Restrained Electrostatic Potential) method, not just Mulliken charges, to ensure accurate electrostatic fitting.

  • Target Selection: Common targets for nitroimidazoles include Nitroreductase enzymes (for activation) or DNA minor grooves.

  • Grid Generation: Center the grid on the FMN cofactor of the nitroreductase.

References

  • Ravi, P., Gore, G. M., Tewari, S. P., & Sikder, A. K. (2012).[1] A DFT study of aminonitroimidazoles. Journal of Molecular Modeling, 18(2), 597–605.[1]

  • Parveen, S., et al. (2018). A high energy material - 1,4-dinitro-1H-imidazole its molecular structure and NLO analysis by using DFT method. AIP Conference Proceedings.

  • BenchChem Technical Support. (2025).

  • Gong, X., et al. (2021). Density Functional Theory Study of CL-20/Nitroimidazoles Energetic Cocrystal Compounds. Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Detonation Velocity Measurement of N-Nitro-1H-imidazol-2-amine

Abstract & Scope This application note details the experimental protocol for measuring the detonation velocity ( ) of N-nitro-1H-imidazol-2-amine (and related nitro-imidazole derivatives). While imidazole scaffolds are c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental protocol for measuring the detonation velocity (


) of N-nitro-1H-imidazol-2-amine  (and related nitro-imidazole derivatives). While imidazole scaffolds are common in pharmaceutical intermediates, the N-nitro functionalization imparts significant energetic potential, necessitating rigorous safety profiling and performance characterization.

This guide prioritizes the Discrete Optical Fiber Time-of-Arrival (ToA) method due to its immunity to electromagnetic interference (EMI) and high spatial resolution, while also providing the industry-standard Ionization Pin method as a validation cross-reference.

Target Audience: Energetic materials scientists, process safety engineers, and pharmaceutical researchers handling high-nitrogen intermediates.

Safety & Compliance (The "Trustworthiness" Pillar)

WARNING: N-nitro-1H-imidazol-2-amine is a secondary explosive. Its sensitivity profile (impact, friction, ESD) must be established before attempting detonation velocity measurements.

Critical Safety Directives
  • Blast Shielding: All detonation events must occur within a rated firing chamber (e.g., typically rated for >1 kg TNT equivalent for small-scale tests to ensure safety factors).

  • Grounding: The N-nitro group can increase electrostatic sensitivity. All personnel and equipment must be grounded.

  • Remote Firing: The firing circuit (High Voltage Discharge Unit) must be interlocked and physically separated from the firing bay.

  • Self-Validating Circuitry: Use a "dummy load" test before connecting live detonators to ensure no stray voltage exists on the firing line.

Experimental Theory & Logic

Detonation velocity (


) is the speed at which the shock wave, coupled with the chemical reaction zone, propagates through the explosive column.[1] It is a function of the material's density (

):


Where


 and 

are material-specific constants.[2] Therefore, sample density control is the single most critical variable in this experiment.

We employ a Rate Stick configuration. As the detonation front passes specific points, it triggers sensors (optical or electrical).[3] The velocity is derived from the slope of the distance (


) vs. time (

) regression.
Method Selection: Optical vs. Electrical
FeatureDiscrete Optical Fiber (Recommended)Ionization Pins (Standard)
Mechanism Detects light (ionization/plasma) from the wavefront.Detects electrical shorting by ionized gas.
EMI Immunity High (Immune to blast-generated RF).Low (Requires shielding).
Intrusiveness Low (Fiber

250

m).
Medium (Pins can disturb flow).
Cost Medium (Requires fast photodiodes).Low (Simple coaxial cables).

Material Preparation Protocol

Objective: Create a segmented "rate stick" of uniform density.

Equipment
  • Hydraulic Press (Remote operated preferred).

  • Steel Die (12.7 mm or 25.4 mm diameter).

  • Calibrated Micrometer.

  • Analytical Balance.

Procedure
  • Synthesis Verification: Ensure N-nitro-1H-imidazol-2-amine purity >98% via HPLC. Impurities lower

    
    .
    
  • Weighing: Calculate the mass required for a target density (e.g., 1.75 g/cm³).

    • Formula:

      
      
      
  • Pressing:

    • Press the powder into cylindrical pellets (Length/Diameter ratio

      
       1:1).
      
    • Dwell Time: Hold pressure for 60 seconds to minimize elastic rebound.

  • Metrology: Measure mass and dimensions of each pellet. Calculate actual density.

    • Rejection Criteria: Discard pellets deviating >1% from target density.

  • Stacking: Align 10–15 pellets to form a column (Rate Stick). Lightly grease interfaces with silicone grease to prevent air gaps (air gaps disrupt the shock wave).

Experimental Setup & Workflow

The Firing Train

The sample is likely insensitive (IHE class). It requires a Booster to initiate stable detonation.

  • Initiator: RP-80 EBW (Exploding Bridge Wire) or standard No. 8 detonator.

  • Booster: A pellet of pressed RDX or PETN (density 1.65 g/cm³), diameter equal to the sample.

  • Sample: The N-nitro-1H-imidazol-2-amine rate stick.

Visualization: Experimental Stack (Graphviz)

DetonationSetup cluster_chamber Blast Chamber (Confinement) Detonator Detonator (RP-80 / EBW) Booster Booster Charge (Pressed RDX/PETN) Detonator->Booster Shock Initiation Sample Sample Rate Stick (N-nitro-1H-imidazol-2-amine) Booster->Sample Stable Detonation Transfer Probe1 Sample->Probe1 Probe2 Sample->Probe2 Probe3 Sample->Probe3 Probe4 Sample->Probe4 OE_Converter O/E Converter (Fast Photodiodes) Probe1->OE_Converter Light Pulse (Fiber) Probe2->OE_Converter Probe3->OE_Converter Probe4->OE_Converter Oscilloscope Digital Oscilloscope (>1 GHz Bandwidth) OE_Converter->Oscilloscope Voltage Signal (50 Ohm)

Caption: Figure 1. Schematic of the Rate Stick assembly and data acquisition path. The booster ensures the sample reaches steady-state detonation before the first probe.

Detailed Protocol: Optical Fiber Probe Installation

Why this matters: Positional error is the largest contributor to velocity uncertainty.

  • Drilling: Use a precision CNC drill to create radial holes (0.5 mm diameter) into the side of the rate stick pellets.

    • Depth: Drill to the centerline (axis) of the pellet.

    • Spacing: Exact spacing (

      
      ) must be known to 
      
      
      
      mm. Standard spacing is 10–20 mm.
  • Fiber Prep:

    • Use 1000

      
      m plastic optical fiber (POF) or 200 
      
      
      
      m silica fiber.
    • Polish the tip flat.

  • Insertion: Insert fiber until it touches the bottom of the blind hole (center of charge).

  • Sealing: Secure with a drop of 5-minute epoxy to prevent fiber movement during the booster firing.

  • Light Check: Shine a flashlight at the distal end; verify light exits the connector end.

Data Acquisition & Analysis

Instrumentation Settings
  • Oscilloscope: Tektronix MSO or Keysight Infiniium (or equivalent).

  • Bandwidth: Minimum 500 MHz (Detonation fronts rise in nanoseconds).

  • Sample Rate: >2 GS/s (Gigasamples per second).

  • Trigger: External trigger from the firing unit (Fire Pulse) or internal trigger on Channel 1 (First Probe).

  • Termination: 50

    
     (Critical to prevent signal reflection).
    
Data Processing Workflow (Graphviz)

AnalysisWorkflow RawData Raw Oscilloscope Trace (Voltage vs. Time) PeakDetect Peak Detection (First Rise > 10% Threshold) RawData->PeakDetect TimeExtract Extract Time (t1, t2, t3...) PeakDetect->TimeExtract Regression Linear Regression x = V*t + c TimeExtract->Regression Pair with Distances (x) Result Detonation Velocity (Vd) + Uncertainty (R²) Regression->Result

Caption: Figure 2. Data processing logic. The sharp rise time of the optical signal marks the arrival of the ionization front.

Calculation
  • Identify Arrival Times (

    
    ):  Locate the steep leading edge of the light pulse for each channel.
    
  • Plot Data: Plot Probe Position (

    
    ) on Y-axis vs. Arrival Time (
    
    
    
    ) on X-axis.
  • Linear Fit: Perform a least-squares fit (

    
    ).
    
    • Slope (

      
      ):  The Detonation Velocity (m/s).
      
    • Linearity (

      
      ):  If 
      
      
      
      , the detonation was unstable (accelerating or failing).

Expected Results & Troubleshooting

For N-nitro-1H-imidazol-2-amine, expected velocities typically range between 7,500 m/s and 8,800 m/s depending on pressing density (1.6 – 1.8 g/cm³).

SymptomProbable CauseCorrective Action
Non-linear x-t plot Unstable detonation (Run-up distance too short).Increase booster size or add "run-up" pellets before the first probe.
Missing Signals Fiber breakage or soot blocking light.Use armored jacketing; ensure fiber tip is flush with the explosive core.
Noisy Baseline Light leakage or EMI (if using pins).Wrap setup in black electrical tape (light tight); check grounding.

References

  • Los Alamos National Laboratory (LANL). "Scaling of detonation velocity in cylinder and slab geometries for ideal, insensitive and non-ideal explosives." Journal of Fluid Mechanics. Available at: [Link] (Search: LA-UR-12-25642).

  • Fraunhofer ICT. "Active and Passive Optical Fiber Metrology for Detonation Velocity Measurements." Fraunhofer Institute for Chemical Technology. Available at: [Link]

  • MDPI. "Application and Analysis of Discrete Fiber Probes in Determining Detonation Velocity of Microcharges." Applied Sciences. Available at: [Link]

  • Matrix Fine Chemicals. "2-NITRO-1H-IMIDAZOLE | CAS 527-73-1." (Chemical Structure Reference).[4] Available at: [Link]

  • NIH PubChem. "N-nitroimidazolidin-2-imine (Related Structure Data)." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-nitro-1H-imidazol-2-amine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-nitro-1H-imidazol-2-amine and related nitro-he...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-nitro-1H-imidazol-2-amine and related nitro-heterocyclic compounds. Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. This document addresses common challenges, offers evidence-based solutions, and provides a framework for rational yield optimization.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses the most frequent and critical issues encountered during the synthesis of N-nitro-1H-imidazol-2-amine. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.

Question 1: My reaction yield is extremely low or I'm isolating no desired product. What is the primary cause?

Answer: The most probable cause is the degradation of the imidazole ring under harsh reaction conditions. The direct nitration of an imidazole ring, especially one bearing an amino group, is notoriously difficult and fraught with competing side reactions.

Expertise & Experience: The imidazole ring is sensitive to strong oxidizing acids and high temperatures. Traditional nitrating mixtures, such as concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are often too aggressive. These conditions can lead to:

  • Oxidative Ring Cleavage: The powerful oxidizing environment can break open the imidazole ring, leading to the formation of smaller, highly oxidized byproducts like ethanedioic acid (oxalic acid) instead of the desired nitroimidazole.[1]

  • Runaway Exothermic Reaction: The nitration of imidazoles is highly exothermic. Without strict temperature control, a rapid increase in temperature can occur, accelerating decomposition and creating significant safety hazards, including the risk of explosion.[2]

Recommended Solution: A Shift in Synthetic Strategy

Instead of direct nitration of the imidazole ring, a more reliable and higher-yielding approach involves a Sandmeyer-type reaction starting from 2-aminoimidazole . This method avoids the use of aggressive acid mixtures for the primary nitration step.

Protocol: Synthesis of 2-Nitroimidazole via Diazotization of 2-Aminoimidazole This protocol is adapted from established methods for converting 2-aminoimidazoles to 2-nitroimidazoles.[3]

  • Diazotization:

    • Dissolve 2-aminoimidazole hydrochloride in 40% fluoboric acid (HBF₄) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature at 0 °C. This step forms the intermediate diazonium salt. Strict temperature control is critical to prevent premature decomposition.

  • Nitrite Displacement (Nitration):

    • In a separate, large vessel, prepare a mixture of sodium nitrite and copper powder in water.

    • Pour the cold diazonium salt solution from Step 1 into this mixture. The copper powder catalyzes the displacement of the diazonium group by a nitro group.

    • Allow the reaction to stir at room temperature for several hours (e.g., 1-15 hours) until the evolution of nitrogen gas ceases.[3]

  • Workup and Isolation:

    • Adjust the pH of the solution to ~2.0 with hydrochloric acid.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the organic layer, evaporate the solvent, and purify the crude residue, typically by recrystallization from a suitable solvent like ethanol.[3]

Question 2: My reaction produces a complex mixture of impurities that are difficult to separate from the product. How can I improve selectivity?

Answer: The formation of multiple byproducts is a direct consequence of overly aggressive reaction conditions or inappropriate reagent choice, leading to over-nitration or side reactions.

Expertise & Experience: When nitrating imidazole derivatives, factors like temperature, reaction time, and the concentration of the nitrating agent must be precisely controlled to prevent unwanted outcomes.[1] Increasing the reaction temperature or using an excessive amount of nitrating agent can significantly reduce the yield of the desired mono-nitro product while increasing the formation of impurities.[1]

Recommended Solutions:

  • Adopt the Milder Diazotization Route: As detailed in Question 1, the Sandmeyer-type reaction[3] is inherently more selective for the 2-position and avoids the harsh conditions that cause ring degradation and the formation of multiple nitro-isomers.

  • Consider Alternative Milder Nitrating Agents: If direct nitration is necessary for a specific substrate, avoid the HNO₃/H₂SO₄ system. Explore milder, in situ generated nitrating species. A notable example is the use of potassium nitrate (KNO₃) with trifluoroacetic anhydride (TFAA).[4] This system can generate the active nitrating species CF₃C(O)ONO₂ at low temperatures (0-4 °C), offering greater control and potentially higher yields of the mono-nitrated product.[4]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.[5] Over-extending the reaction time can lead to the degradation of the desired product.

Experimental Workflows & Data
Workflow for Recommended Synthesis

The following diagram illustrates the recommended synthetic pathway, which prioritizes yield and safety by avoiding harsh, direct nitration of the imidazole core.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Nitrite Displacement cluster_2 Step 3: Purification A 2-Aminoimidazole HCl C Imidazole-2-diazonium fluoborate (Intermediate) A->C 0 °C B NaNO2, HBF4 B->C E 2-Nitroimidazole (Crude Product) C->E Room Temp D NaNO2, Cu powder D->E F Purified N-nitro-1H-imidazol-2-amine E->F Recrystallization or Column Chromatography

Caption: Recommended workflow for synthesizing 2-nitroimidazole.

Troubleshooting Decision Tree: Low Product Yield

If you are experiencing low yields, use this decision tree to diagnose the potential issue.

G Start Low Yield Observed CheckMethod Which method was used? Start->CheckMethod Direct Direct Nitration (HNO3/H2SO4) CheckMethod->Direct Diazotization Diazotization Method CheckMethod->Diazotization Degradation High probability of ring degradation. Direct->Degradation CheckTemp Was temp. maintained at 0°C during diazonium formation? Diazotization->CheckTemp Switch RECOMMENDATION: Switch to Diazotization Method. Degradation->Switch TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo CheckCatalyst Was copper powder used in displacement step? TempYes->CheckCatalyst Decomp Diazonium salt likely decomposed. Improve cooling and slow addition. TempNo->Decomp CatYes Yes CheckCatalyst->CatYes Consult further on reagent purity & workup CatNo No CheckCatalyst->CatNo CatYes->Switch Consult further on reagent purity & workup NoCat Reaction is inefficient without catalyst. Add copper powder. CatNo->NoCat

Caption: Decision tree for troubleshooting low yield issues.

Table 1: Comparison of Nitration Strategies for Imidazoles
StrategyReagentsTemperatureTypical YieldKey Advantages & DisadvantagesReferences
Direct Nitration Conc. HNO₃, Conc. H₂SO₄High (e.g., 120 °C)Often Low (<40%)Pro: Simple reagents. Con: Dangerous, low selectivity, high risk of ring degradation, large amount of acid waste.[1],[2]
Diazotization / Nitrite Displacement 2-Aminoimidazole, HBF₄, NaNO₂, Cu0 °C then RTSubstantially HigherPro: High selectivity for C-2, milder conditions, avoids strong acids for nitration step. Con: Multi-step process.[3]
Milder Direct Nitration N-substituted Imidazole, KNO₃, TFAA0-4 °CModerate (60-75%)Pro: Good for N-substituted imidazoles, avoids strong mineral acids. Con: Requires pre-synthesis of starting material, TFAA is corrosive and expensive.[4]
Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: The primary safety concern is managing the exothermic nature of any nitration reaction. The direct nitration of imidazoles with strong acids can be particularly violent and difficult to control, with the potential for explosion.[2] Always use an ice bath for cooling, add reagents slowly, and work behind a blast shield in a well-ventilated fume hood. The final N-nitro product should be handled as a potentially energetic material.

Q2: Why is 2-aminoimidazole a better starting material than imidazole itself for obtaining the 2-nitro product? A2: Direct nitration of imidazole typically yields 4(5)-nitroimidazole. The C-2 position is less reactive. Using 2-aminoimidazole allows for the use of the Sandmeyer-type reaction, where the amino group is converted into a diazonium group, which is then selectively replaced by a nitro group.[3] This provides regiochemical control that is very difficult to achieve with direct nitration.

Q3: My final product seems to be degrading during purification on a silica gel column. What should I do? A3: N-nitroimidazoles can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause decomposition of acid-labile compounds. If you observe streaking or product loss on a silica column, consider two alternatives:

  • Recrystallization: This is often the best method for purification if a suitable solvent system can be found.[3]

  • Neutral Alumina Chromatography: Use a column packed with neutral or basic alumina instead of silica gel to avoid an acidic stationary phase.

Q4: Can I use a different acid instead of fluoboric acid (HBF₄) for the diazotization step? A4: Fluoboric acid is used because it often helps to stabilize the diazonium salt intermediate as the tetrafluoroborate salt, which can sometimes be isolated. While other strong, non-nucleophilic acids like HCl have been used for diazotizations, the protocol specifically calls for HBF₄, and substitution may lead to lower yields or the formation of different byproducts (e.g., chloro-imidazoles if HCl is used).[3] It is recommended to adhere to the validated protocol for best results.

References
  • Gao, H., et al. (2023). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration.
  • Cayman Chemical. (2022).
  • Sondhi, S.M., et al. (2025). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Indian Journal of Chemistry.
  • Lee, J. et al. (2009). Processes for nitration of N-substituted imidazoles.
  • BenchChem. (2025). Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis.
  • Lancini, G.C., & Lazzari, E. (1969). Process for the preparation of 2-nitroimidazoles.
  • Celon, E., & Tramer, J. (1980). Process for the safe nitration of 2-methylimidazole.

Sources

Optimization

troubleshooting unexpected results in n-nitro-1h-imidazol-2-amine experiments

A Foreword from Your Senior Application Scientist Welcome to the technical support center for N-nitro-1H-imidazol-2-amine. As researchers and drug development professionals, we understand that navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for N-nitro-1H-imidazol-2-amine. As researchers and drug development professionals, we understand that navigating the complexities of energetic and novel chemical entities requires precision, foresight, and a robust understanding of the underlying chemistry. This guide has been developed from our extensive experience with nitroazole chemistry to provide you with field-proven insights and troubleshooting strategies for your experiments with N-nitro-1H-imidazol-2-amine. Our goal is to empower you to anticipate challenges, interpret unexpected results, and proceed with your research safely and efficiently.

This is not merely a list of steps; it is a self-validating system of protocols and logical frameworks designed to ensure the integrity of your experimental outcomes. We will delve into the causality behind experimental choices, offering a transparent and authoritative resource for your work.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section addresses specific issues you may encounter during the synthesis, purification, and handling of N-nitro-1H-imidazol-2-amine. Each problem is followed by a diagnostic workflow and recommended solutions grounded in established chemical principles.

Issue 1: Low or No Yield of N-nitro-1H-imidazol-2-amine

One of the most common challenges in the synthesis of N-nitro-1H-imidazol-2-amine is a lower-than-expected yield. This can often be attributed to suboptimal reaction conditions or degradation of the starting material or product.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Incomplete Diazotization The conversion of the 2-amino group to a diazonium salt is a critical first step. Incomplete reaction can occur if the temperature is not sufficiently low or if the addition of the nitrite source is too rapid.Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite.[1] Add the nitrite solution dropwise with vigorous stirring to ensure homogenous mixing and prevent localized warming.
Decomposition of Diazonium Intermediate Imidazole diazonium salts can be unstable, especially at elevated temperatures. Decomposition can lead to a variety of byproducts and a significant reduction in the yield of the desired product.Immediately proceed to the next step after the diazotization is complete. Avoid any delays and ensure the reaction mixture is kept cold.
Inefficient Nitration The displacement of the diazonium group with a nitro group requires a suitable nitro source and catalyst. The concentration and purity of these reagents are paramount.Use a freshly prepared solution of sodium nitrite and ensure the copper powder catalyst is of high purity and finely divided for maximum surface area.[2]
Side Reactions (e.g., Ring Nitration) Under strongly acidic conditions, nitration of the imidazole ring itself can compete with the desired N-nitration, leading to the formation of undesired isomers.[3][4]Carefully control the pH of the reaction mixture. The use of fluoboric acid, as described in some syntheses of 2-nitroimidazoles, can help to moderate the reaction conditions and favor the desired product.[2]
Product Degradation N-nitroamines can be unstable, particularly in the presence of strong acids or bases, or upon exposure to heat and light.[5]Work up the reaction promptly and under mild conditions. Use a buffered solution for extractions if necessary and avoid excessive heat during solvent removal. Store the final product in a cool, dark place.

Experimental Workflow: Synthesis of N-nitro-1H-imidazol-2-amine

cluster_synthesis Synthesis Workflow start Start: 2-Aminoimidazole Hydrochloride diazotization Diazotization (NaNO2, HBF4, 0-5 °C) start->diazotization 1. Formation of Diazonium Salt nitration Nitration (NaNO2, Cu powder) diazotization->nitration 2. Displacement with Nitro Group extraction Extraction (Ethyl Acetate) nitration->extraction 3. Isolation purification Purification (Recrystallization) extraction->purification 4. Purification product Product: N-nitro-1H-imidazol-2-amine purification->product

Caption: A generalized workflow for the synthesis of N-nitro-1H-imidazol-2-amine.

Issue 2: Presence of Impurities in the Final Product

Even with a reasonable yield, the purity of N-nitro-1H-imidazol-2-amine can be compromised by the formation of side products. Identifying these impurities is key to refining your procedure.

Common Impurities and Their Origins

Impurity Likely Origin Identification Method Mitigation Strategy
2-Nitroso-1H-imidazol-2-amine Incomplete oxidation of the nitroso intermediate or a side reaction during diazotization.[1][6]1H NMR, Mass SpectrometryEnsure a slight excess of the nitrating agent is used and allow for sufficient reaction time.
Ring-Nitrated Isomers Direct nitration of the imidazole ring under acidic conditions.[3][4]1H & 13C NMR, HPLCMaintain moderated reaction conditions and consider protecting groups on the imidazole nitrogen if isomer formation is persistent.
Unreacted 2-Aminoimidazole Incomplete diazotization or inefficient nitration.TLC, 1H NMROptimize stoichiometry and reaction time for the diazotization and nitration steps.
Copper Salts Incomplete removal of the copper catalyst during workup.Visual inspection (blue/green tint), AAS/ICP-MSThoroughly wash the organic extracts with water and consider a wash with a chelating agent like aqueous EDTA solution.

Purification Protocol: Recrystallization

  • Solvent Selection : Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, ethyl acetate/hexane).

  • Hot Filtration : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with N-nitro-1H-imidazol-2-amine?

A1: As with all N-nitro compounds, N-nitro-1H-imidazol-2-amine should be treated as a potentially energetic material.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated fume hood.[9]

  • Avoid Friction and Impact: Do not subject the solid material to grinding, scraping, or impact.

  • Small Scale: It is prudent to work with small quantities, especially during initial investigations.

  • Thermal Stability: Be aware of the compound's thermal stability and avoid heating it unnecessarily. N-amino nitroazoles can have lower decomposition temperatures than their C-amino counterparts.[10]

Q2: How can I confirm the structure and purity of my synthesized N-nitro-1H-imidazol-2-amine?

A2: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.

Technique Expected Observations
1H NMR Expect to see distinct signals for the imidazole ring protons and the NH proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.[11][12]
13C NMR The carbon atom attached to the nitroamine group will likely show a characteristic downfield shift.
15N NMR This technique can provide direct evidence for the presence and chemical environment of the nitrogen atoms in the nitro group and the imidazole ring.[13]
FT-IR Spectroscopy Look for characteristic absorption bands for the N-H stretch, C=N bonds of the imidazole ring, and asymmetric and symmetric stretches of the NO2 group.[13][14]
Mass Spectrometry The molecular ion peak should correspond to the calculated molecular weight of N-nitro-1H-imidazol-2-amine. Fragmentation patterns can provide further structural information.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.[2]

Q3: My compound appears to be degrading over time. What are the best storage conditions?

A3: N-nitroamines can be susceptible to degradation.

  • Temperature: Store in a refrigerator at a low, stable temperature.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Container: Use a tightly sealed container to protect from moisture.[7]

Logical Relationship: Factors Influencing Stability

cluster_stability Factors Affecting Stability stability Compound Stability temp Temperature temp->stability Increases Degradation light Light Exposure light->stability Promotes Photodegradation atmosphere Atmosphere (Oxygen, Moisture) atmosphere->stability Can Lead to Oxidation/Hydrolysis ph pH (Acid/Base) ph->stability Can Catalyze Decomposition

Caption: Key environmental factors that can influence the stability of N-nitro-1H-imidazol-2-amine.

References

  • Sririraju, S. (n.d.). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine.
  • Kishida Chemical Co., Ltd. (2021, March 3). Safety Data Sheet.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Processes for nitration of N-substituted imidazoles. (2009, October 27). Eureka | Patsnap.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Enamine. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet.
  • Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. (n.d.). PMC.
  • Benchchem. (n.d.). Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis.
  • 2-Nitro-1-vinyl-1H-imidazole. (2022, January 27). MDPI.
  • US3420842A - Process for the preparation of 2-nitroimidazoles. (n.d.). Google Patents.
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
  • Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. (2025, June 28). ResearchGate.
  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (n.d.).
  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (2014, January 14).
  • Nitration of Primary Amines to Form Primary Nitramines (Review). (n.d.). CORE.
  • Biocatalytic Strategies for Nitration Reactions. (2024, December 16). JACS Au - ACS Publications.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research - ACS Publications.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. (2014, September 8). ResearchGate.
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (n.d.). NJIT Digital Commons.
  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. (2023, March 31).

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-Nitro-1H-imidazol-2-amine Synthesis

Executive Summary The synthesis of N-nitro-1H-imidazol-2-amine (also known as 2-nitraminoimidazole) is a classic example of a kinetically controlled reaction. The primary challenge lies in the molecule's inherent instabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-nitro-1H-imidazol-2-amine (also known as 2-nitraminoimidazole) is a classic example of a kinetically controlled reaction. The primary challenge lies in the molecule's inherent instability; the N-nitro group is prone to acid-catalyzed rearrangement to the thermodynamically stable C-nitro isomer (2-amino-4-nitroimidazole) or hydrolytic decomposition.

This guide addresses the specific failure modes encountered during the nitration of 2-aminoimidazole, providing validated protocols to maximize the yield of the N-nitro target while suppressing rearrangement.

Module 1: Reaction Design & Kinetic Control

Q1: Why am I isolating 2-amino-4-nitroimidazole instead of the N-nitro target?

Diagnosis: You are likely operating under thermodynamic control rather than kinetic control. Technical Insight: The nitration of 2-aminoimidazole proceeds via an initial attack on the exocyclic amine to form the N-nitro species (kinetic product). However, in the presence of strong acid and thermal energy, this group undergoes a [1,3]-sigmatropic rearrangement (or an intermolecular dissociation-recombination mechanism) to the C4 or C5 position of the imidazole ring.[1]

Optimization Protocol:

  • Temperature is Critical: Maintain the reaction temperature strictly between -5°C and 0°C . Exceeding 5°C significantly accelerates the rearrangement to the C-nitro isomer.

  • Acid Concentration: While concentrated

    
     is necessary to generate the nitronium ion (
    
    
    
    ), prolonged exposure to highly acidic media promotes rearrangement.[1]
  • Quenching Speed: The reaction must be quenched immediately upon completion (typically 30–60 minutes). Do not let the reaction mixture "age" overnight.

Q2: Should I use 2-aminoimidazole free base or the sulfate salt?

Recommendation: Use 2-aminoimidazole sulfate . Reasoning:

  • Exotherm Control: The free base is highly reactive and can generate uncontrollable exotherms upon addition to sulfuric acid, leading to local hot spots that trigger decomposition.[1]

  • Solubility: The sulfate salt dissolves more predictably in concentrated sulfuric acid, allowing for a homogeneous reaction mixture before the nitric acid is introduced.[1]

Module 2: Experimental Protocol & Troubleshooting

Q3: My yield is low (<30%). How do I optimize the nitration conditions?

Troubleshooting Matrix:

ParameterCommon ErrorCorrective ActionMechanism
Nitrating Agent Using standard 65%

Use Fuming

(98%)
or solid

Water acts as a base, reducing

.[1] High water content inhibits N-nitration.
Addition Rate Rapid addition of nitrateDropwise/Portion-wise over 30-45 minsRapid addition spikes temp >10°C, triggering rearrangement/oxidation.
Stirring Low RPM / Viscous mixHigh shear stirring Viscosity of

at -5°C causes poor heat transfer; local hotspots destroy product.[1]
Q4: How do I safely work up the reaction to prevent hydrolysis?

Critical Step: The N-nitro group is acid-labile. Protocol:

  • Ice Quench: Pour the reaction mixture onto crushed ice (ratio 1:5 w/w).

  • pH Adjustment: This is the most common failure point.

    • Do not neutralize to pH 7.[1]

    • Adjust pH to 3.0 – 4.0 using ammonium hydroxide or sodium acetate.

    • Why? The N-nitroamine is acidic (

      
      ). At pH > 7, it forms a salt which is water-soluble and difficult to extract.[1] At pH < 1, it hydrolyzes.[1] The free acid precipitates best at pH 3–4.[1]
      

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired kinetic pathway and the undesired thermodynamic rearrangement.

ReactionPathway cluster_conditions Critical Control Points Start 2-Aminoimidazole (Sulfate Salt) Intermediate Reaction Mixture (H2SO4 / HNO3) Start->Intermediate Dissolve < 0°C NNitro N-nitro-1H-imidazol-2-amine (Target: Kinetic Product) Intermediate->NNitro Nitration (-5°C to 0°C) CNitro 2-amino-4-nitroimidazole (Impurity: Thermodynamic Product) NNitro->CNitro REARRANGEMENT (Heat or Acid > 1 hr) Decomp Decomposition (Parabanic Acid / Urea) NNitro->Decomp Hydrolysis (pH < 1 or pH > 9)

Caption: Kinetic vs. Thermodynamic control pathways. High temperature or prolonged acid exposure drives the irreversible rearrangement to the C-nitro isomer.

Module 4: Characterization & Stability (QC)

Q5: How do I distinguish the N-nitro product from the C-nitro isomer?

Analytical Markers:

FeatureN-nitro-1H-imidazol-2-amine (Target)2-amino-4-nitroimidazole (Impurity)
Melting Point Explosive decomposition (often without melting) or distinct mp depending on crystal form.High melting point (>240°C).[1][2]
IR Spectroscopy Strong

bands at 1580–1620 cm⁻¹ (asymmetric stretch).[1]

bands at 1530–1550 cm⁻¹.[1]
Solubility Soluble in warm water; dissolves with effervescence in bicarbonate (acidic).[1]Poorly soluble in water; amphoteric.
Chemical Test Rearrangement Test: Heating in dil.

converts it to the C-nitro isomer (monitor by TLC).
Stable to heating in dilute acid.
Q6: Can I store the isolated solid?

Warning: N-nitroimidazoles are energetic materials.

  • Storage: Store wet (with water or alcohol) if possible, or dry at low temperature (<40°C).

  • Shelf Life: Prone to slow decomposition at room temperature. Store at -20°C for long-term stability.

  • Safety: Friction and impact sensitive. Use Teflon spatulas and conductive labware.

References

  • Lian, P., et al. (2022). Nitration of imidazole and its derivatives: Preparation of imidazolium 2,4,5-trinitroimidazolate.[1][3] Central European Journal of Energetic Materials, 19(3), 379-395.[1]

  • Cho, S. G., et al. (2016). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines.[1] Molecules, 21(12), 1738.[1][4]

  • Lancet, M., et al. Process for the preparation of 2-nitroimidazoles.[1] US Patent 3,420,842. (Describes the rearrangement/diazotization pathways).

  • Zhu, L., et al. (2019). N–N Bond Formation between Primary Amines and Nitrosos.[1] Organic Letters, 21(17), 6779–6784.[1]

Sources

Optimization

how to prevent the decomposition of n-nitro-1h-imidazol-2-amine during storage

This guide serves as a specialized technical resource for the handling and storage of -nitro-1 -imidazol-2-amine (CAS 123342-91-6).[1] Note on Chemical Identity: This guide primarily addresses the aromatic compound ( -ni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the handling and storage of


-nitro-1

-imidazol-2-amine
(CAS 123342-91-6).[1]

Note on Chemical Identity: This guide primarily addresses the aromatic compound (


-nitro-1

-imidazol-2-amine), often researched as an energetic material precursor.[1] If you are working with the saturated analogue 2-nitroiminoimidazolidine (CAS 5465-96-3, Imidacloprid intermediate), the storage protocols below are equally applicable but the decomposition risks for the aromatic form are significantly higher due to ring strain and nitramine sensitivity.[1]

Technical Support Center: -Nitro-1 -imidazol-2-amine Stability & Storage

Part 1: The Core Protocol (Golden Standard)

To prevent the decomposition of


-nitro-1

-imidazol-2-amine, you must control four thermodynamic and kinetic vectors: Thermal Energy , Photonic Excitation , Hydrolytic Cleavage , and Oxidative Stress .[1]
Storage Specification Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Mitigates thermal nitro-nitrite rearrangement, a primary decomposition pathway for nitramines [1, 2].[1]
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid.
Container Amber Glass + PTFE Liner Blocks UV radiation (200–400 nm) which triggers homolytic cleavage of the N-NO

bond [3].[1] PTFE prevents catalytic decomposition from glass silanols.[1]
Desiccation < 10% Relative Humidity Prevents hydrolysis of the nitramine bond (

), which is acid/base catalyzed [4].[1]
Step-by-Step Storage Workflow
  • Purge: Place the vial in a glovebox or use a Schlenk line to cycle vacuum/inert gas (3 cycles).

  • Seal: Cap the vial tightly with a PTFE-lined phenolic cap. Parafilm is insufficient for long-term storage; use electrical tape or a heat-shrink band over the cap-glass junction.[1]

  • Shield: Wrap the vial in aluminum foil if amber glass is unavailable.

  • Freeze: Store immediately at -20°C.

  • Thaw: CRITICAL STEP. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, triggering immediate hydrolysis.

Part 2: Decomposition Mechanisms & Diagnostics

Understanding why the compound degrades allows you to diagnose storage failures. The primary instability arises from the Nitro-Nitrite Rearrangement , a photochemical and thermal pathway common to nitroimidazoles.[1]

Decomposition Pathway Diagram

Decomposition Parent N-nitro-1H-imidazol-2-amine (Ground State) Excited Excited State (S1/S2) Parent->Excited UV Light (hν) Nitrite Nitro-Nitrite Isomer (Unstable Intermediate) Parent->Nitrite Heat (Δ) Hydrolysis Hydrolysis Products (De-nitration) Parent->Hydrolysis H2O / pH > 7 Excited->Nitrite Isomerization Radicals NO Radical + Imidazolyl Radical Nitrite->Radicals Homolysis

Figure 1: Mechanistic pathways for the degradation of N-nitroimidazoles.[1][2] The nitro-nitrite rearrangement is the rate-limiting step in thermal and photochemical decomposition [3].[1]

Troubleshooting Guide: Symptoms & Solutions
SymptomProbable CauseCorrective Action
Yellow/Brown Discoloration Photo-oxidation : UV light has triggered NO radical release, leading to diazo or coupling products.[1]Discard. Purity is compromised. Check light shielding protocols.
Caking / Clumping Moisture Ingress : Hygroscopic absorption leading to partial hydrolysis.Dry: Desiccate under high vacuum (0.1 mbar) for 4h. If color is unchanged, re-analyze purity (HPLC).
Pressure Buildup (Pop when opening) Gas Evolution : Release of NO/NO

or N

gases from advanced decomposition.
DANGER. Do not use. The compound has significantly degraded and may be shock-sensitive.[1]
Melting Point Depression (< 180°C) Impurity Eutectic : Presence of hydrolysis byproducts (e.g., 2-aminoimidazole).[1]Recrystallize: Use anhydrous ethanol/methanol if stability allows, otherwise discard.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I store


-nitro-1

-imidazol-2-amine in solution?
A: Not recommended for long periods. In solution, the rate of hydrolysis increases significantly, especially in protic solvents.[1] If necessary, store in anhydrous DMSO-d6 or Acetonitrile at -20°C for no longer than 48 hours. Avoid water, alcohols, or alkaline buffers, as these accelerate nitramine cleavage [5].[1]

Q2: Is the compound sensitive to metal spatulas? A: Yes. Trace transition metals (Fe, Cu) can catalyze oxidative decomposition of the imidazole ring. Use ceramic, glass, or PTFE-coated spatulas only.

Q3: How do I safely dispose of decomposed material? A: Treat as a hazardous energetic waste. Do not mix with strong oxidizers or reducing agents. Quench small amounts by slowly adding to a dilute sodium hydroxide solution (1M) to hydrolyze the nitramine, followed by neutralization, only if your local safety protocols permit this specific neutralization path. Otherwise, arrange for hazardous chemical pickup.

Q4: I have the dihydro analog (CAS 5465-96-3). Does this apply? A: The dihydro analog (Imidacloprid intermediate) is kinetically more stable but shares the same sensitivity to moisture and light. You may store it at 2-8°C (refrigerator) instead of -20°C, but the inert atmosphere and light protection remain mandatory to prevent yellowing [6].[1]

References

  • Vertex AI Search. (2025).[3] Experimental and theoretical studies of the decomposition of new imidazole based energetic materials. National Institutes of Health. 4[5][6][7][8][9][10]

  • Cayman Chemical. (2022).[11] 2-Nitroamino-2-imidazoline Product Information & Stability. 12[5][7][8][10]

  • Bernstein, E. R. (2012). Decomposition of nitroimidazole ions: experiment and theory. Journal of Chemical Physics. 13

  • BenchChem. (2024). Stability issues of Imidazole derivatives under reaction conditions. 14[5][6][7][8][9][10]

  • Frontiers in Environmental Science. (2026). Environmental behaviors and degradation processes of nitro-imidazole derivatives. 2[5][6][7][8][9][10][15][16][17]

  • United Turf Alliance. (2016). Safety Data Sheet: Imidacloprid and Intermediates. 5[5][6][7][8][9][10][17]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with N-Nitro-1H-Imidazol-2-Amine

Introduction Navigating the experimental complexities of novel heterocyclic compounds is a challenge familiar to researchers in drug discovery and development. Among these, N-nitro-1H-imidazol-2-amine and its analogs pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Navigating the experimental complexities of novel heterocyclic compounds is a challenge familiar to researchers in drug discovery and development. Among these, N-nitro-1H-imidazol-2-amine and its analogs present unique solubility hurdles that can impede research progress. The inherent physicochemical properties of the nitroimidazole scaffold, while crucial for its biological activity, often result in poor solubility in aqueous media, leading to issues with compound precipitation, inconsistent results, and difficulties in formulation.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility issues encountered with N-nitro-1H-imidazol-2-amine. By combining fundamental principles of physical chemistry with practical, field-proven methodologies, this guide aims to empower you to overcome these challenges and ensure the reliability and reproducibility of your experimental data.

Compound Identification and Physicochemical Properties

The nomenclature "N-nitro-1H-imidazol-2-amine" most accurately describes a molecule where a nitro group is attached to the exocyclic amine at the 2-position of the imidazole ring. This structure, more formally named 2-(nitroamino)-1H-imidazole , possesses a unique combination of functional groups that dictate its solubility profile. The imidazole ring contains both a weakly acidic N-H proton and a basic imine nitrogen, while the nitroamine group adds to the molecule's polarity and hydrogen bonding capabilities.

Understanding these properties is the first step in designing an effective dissolution strategy.

PropertyValueSource
Molecular Formula C₃H₄N₄O₂PubChem
Molecular Weight 128.09 g/mol PubChem
Predicted pKa (most basic) ~5-7 (for the imidazole ring)[1][2]
Predicted pKa (most acidic) ~8-10 (for the N-H proton)[1][2]
Appearance Typically a solid[3]
General Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and non-polar solvents.[3][4]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common solubility problems in a practical, question-and-answer format.

Issue 1: The compound fails to dissolve in standard aqueous buffers.

Question: My N-nitro-1H-imidazol-2-amine powder is not dissolving when I add it directly to my phosphate-buffered saline (PBS) solution. What is the correct procedure?

Answer: Direct dissolution of sparingly soluble compounds like N-nitro-1H-imidazol-2-amine in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.

  • Causality: The strong intermolecular forces in the crystal lattice of the solid compound require a solvent that can effectively solvate the molecule and overcome this lattice energy. Polar aprotic solvents are typically excellent choices for this initial step.

  • Recommended Solvents for Stock Solutions:

    • First Choice: Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent for a wide range of organic molecules and is compatible with most in vitro assays at low final concentrations.[5]

    • Second Choice: Dimethylformamide (DMF) is another strong polar aprotic solvent that can be used as an alternative to DMSO.

    • Other Options: For certain applications, polar protic solvents like ethanol or methanol may also be effective.[4]

See the "Experimental Protocols" section for a step-by-step guide to preparing a stock solution.

Issue 2: The compound precipitates when the stock solution is added to an aqueous medium.

Question: I successfully made a 10 mM stock solution in DMSO. However, when I dilute it into my cell culture medium for an experiment, a precipitate forms immediately. How can I prevent this?

Answer: This phenomenon, often called "crashing out," is a classic sign that the aqueous solubility of your compound has been exceeded. The DMSO keeps the compound in solution at a high concentration, but when this is diluted into an aqueous environment where the compound is less soluble, it precipitates.

Here are several strategies to address this, which can be visualized in the workflow diagram below:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay. It's possible that the effective concentration for your experiment is below the solubility limit.

  • Reduce the Organic Solvent Percentage: Ensure the final concentration of your organic co-solvent (e.g., DMSO) in the aqueous medium is as low as possible, typically well below 1% and ideally less than 0.5% for cell-based assays, to minimize solvent-induced precipitation and cellular toxicity.[5]

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the imidazole ring in N-nitro-1H-imidazol-2-amine, is often pH-dependent.[5]

    • Acidification: Lowering the pH to a value approximately two units below the pKa of the basic imidazole nitrogen (e.g., pH 3-5) will protonate this site, forming a more soluble cationic species.

    • Alkalinization: Raising the pH to a value about two units above the pKa of the acidic N-H proton (e.g., pH 10-12) will deprotonate this site, forming a more soluble anionic species.

    • Caution: Always verify that the pH change does not negatively impact your assay system or the stability of the compound.

  • Use of Solubilizing Agents (Formulation Approach): For in vivo studies or challenging in vitro systems, formulation with excipients may be necessary. This is an advanced approach and should be carefully considered. Examples include cyclodextrins or non-ionic surfactants like Tween® 80.

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Precipitate forms upon dilution of DMSO stock into aqueous buffer q1 Is the final concentration of the compound essential? start->q1 sol1 Lower the final concentration and re-test q1->sol1 No q2 Is the final DMSO percentage > 0.5%? q1->q2 Yes a1_yes Yes a1_no No end_success Solution is clear: Proceed with experiment sol1->end_success sol2 Reduce DMSO percentage by preparing a more dilute stock or using a smaller volume q2->sol2 Yes q3 Does the compound have ionizable groups? q2->q3 No a2_yes Yes a2_no No sol2->end_success sol3 Adjust pH of the aqueous buffer to increase ionization and solubility q3->sol3 Yes end_fail Precipitation persists: Consider advanced formulation (e.g., excipients) or compound derivatization q3->end_fail No a3_yes Yes a3_no No sol3->end_success

Caption: Troubleshooting workflow for addressing compound precipitation.

Issue 3: Solution color changes or potency decreases over time.

Question: I prepared a stock solution in DMSO, and after a few days at room temperature, it has turned yellow. Is my compound degrading?

Answer: Yes, a color change is a strong indicator of chemical degradation. Nitroaromatic and nitroheterocyclic compounds can be sensitive to light, temperature, and pH.[6] The nitroso group, a potential reduction product, can also be unstable.[7]

  • Stability and Storage:

    • Stock Solutions: Always store stock solutions in tightly sealed vials at -20°C or -80°C.[3] For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

    • Light Sensitivity: Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.

    • Working Solutions: Prepare fresh working dilutions from the frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for N-nitro-1H-imidazol-2-amine? A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic compounds.[5]

Q2: How does the pH affect the charge and solubility of N-nitro-1H-imidazol-2-amine? A2: The compound has both acidic and basic centers. At acidic pH (e.g., <5), the imidazole ring becomes protonated (cationic), which generally increases aqueous solubility. At alkaline pH (e.g., >10), the N-H proton can be removed (anionic), which may also increase solubility. At neutral pH, the compound is uncharged and typically least soluble.

G cluster_1 Effect of pH on N-nitro-1H-imidazol-2-amine Ionization struct_acid Acidic pH (e.g., pH 3) Cationic Form (Protonated Imidazole) Higher Aqueous Solubility struct_neutral Neutral pH (e.g., pH 7) Neutral Form Lower Aqueous Solubility struct_acid->struct_neutral + OH⁻ - H⁺ struct_basic Basic pH (e.g., pH 11) Anionic Form (Deprotonated N-H) Higher Aqueous Solubility struct_neutral->struct_basic + OH⁻ - H⁺

Caption: Impact of pH on the ionization state and solubility.

Q3: Are there any specific safety precautions for handling N-nitro-1H-imidazol-2-amine? A3: Yes. While specific toxicological data for this exact compound is limited, related nitroimidazole compounds may cause skin and eye irritation.[8] Furthermore, many nitro- and nitroso-containing compounds have the potential for mutagenicity. Always handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh a precise amount of N-nitro-1H-imidazol-2-amine solid (e.g., 1.28 mg) in a tared, sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., for 1.28 mg, add 1.0 mL of DMSO to make a 10 mM stock solution).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Mechanical Assistance (if needed): If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat.[5]

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C.

Protocol 2: Small-Scale Aqueous Solubility Assessment
  • Prepare a Saturated Solution: Add a small, excess amount of the solid compound (e.g., 1-2 mg) to a known volume of your aqueous buffer (e.g., 1 mL) in a vial.

  • Equilibration: Cap the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 2-24 hours) to allow it to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the aqueous solubility under those conditions.

References

  • Der Pharma Chemica.
  • Journal of Pharmaceutical and Biomedical Sciences. Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine.
  • Journal of Chemical and Pharmaceutical Research.
  • Cayman Chemical.
  • Molecules. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.
  • Acta Crystallographica Section E: Crystallographic Communications. Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO METRONIDAZOLE IMPURITY 2.
  • Fisher Scientific.
  • PubChem. 1h-imidazol-2-amine, 4,5-dihydro-n-nitro-1-nitroso-.
  • Wikipedia. Nitroimidazole.
  • Thermo Fisher Scientific.
  • CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS: 2-METHYL-5-NITRO IMIDAZOLE.
  • Cayman Chemical.
  • Sigma-Aldrich. 1-[(6-chloro-3-pyridinyl)methyl]-n-nitro-1h-imidazol-2-amine.
  • MDPI. 2-Nitro-1-vinyl-1H-imidazole.
  • Nitrosamines Exchange. Imidazole is a secondary amine?.
  • Solubility of Things. 5-Methyl-2-nitroimidazole.
  • Chemistry Stack Exchange. pKa of imidazoles.
  • BenchChem. Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis.
  • BenchChem. Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide.
  • Axios Research. N-Nitroso Imidazole.
  • PubMed. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles.
  • BLDpharm. 6-Nitro-1H-benzo[d]imidazol-2-amine.
  • PubMed.
  • University of Tartu. pKa values of nitrogen heterocycles in acetonitrile (MeCN)
  • Google Patents.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • BenchChem. Troubleshooting Guide for 2-(2-methyl-1H-imidazol-1-yl)ethanamine Solubility Issues.
  • The Journal of Organic Chemistry. The pKa Values of Some 2-Aminomidazolium Ions.
  • KU ScholarWorks. A nitroenolate approach to the synthesis of 4,5-disubstituted-2- aminoimidazoles.
  • Journal of Chemical & Engineering D
  • ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole....
  • MDPI.
  • Google Patents.
  • Asian Journal of Chemistry.

Sources

Optimization

Technical Support Center: Managing Impurities in 2-Nitroimidazole Synthesis

Welcome to the technical support center for the synthesis of 2-nitroimidazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-nitroimidazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity management during the synthesis of this critical pharmaceutical intermediate. As a class of compounds widely used in the development of hypoxia-activated prodrugs and antibacterial agents, ensuring the purity of 2-nitroimidazoles is paramount for safety, efficacy, and regulatory compliance.[1][2][3]

This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. We will explore the causality behind common synthetic pitfalls and offer robust, self-validating protocols to control and eliminate process-related impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 2-nitroimidazole, particularly via the common route of diazotizing 2-aminoimidazole.

Q1: My final product yield is consistently low, and the crude material is a dark, sticky solid instead of the expected powder. What's going wrong?

A1: Root Cause Analysis & Solution

Low yields and poor product quality often stem from suboptimal control over the diazotization-nitration reaction conditions. The key is to manage temperature and pH meticulously.

  • Causality: The diazotization of 2-aminoimidazole is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures. Uncontrolled temperature can lead to decomposition and the formation of complex, colored by-products. Furthermore, improper pH during workup can lead to product loss or hydrolysis of sensitive functional groups in derivative syntheses.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5°C during the addition of sodium nitrite (NaNO2). Use an ice/salt bath for efficient cooling.

    • Optimized Workup: After the reaction, pH adjustment is critical for efficient extraction. For instance, one patented process adjusts the pH to approximately 2.0 with hydrochloric acid before extraction with ethyl acetate.[4] Another improved method for a derivative synthesis involves adjusting the pH to 3-4 to minimize ester hydrolysis before a final adjustment to pH 8-9 to precipitate the product.[1]

    • Reagent Purity: Ensure the 2-aminoimidazole starting material is of high purity. Impurities in the starting material can carry through or lead to additional side products.[5]

  • Workflow for Troubleshooting Low Yield:

    G start Low Yield & Poor Quality Crude Product check_temp Verify Reaction Temperature (0-5°C during NaNO2 addition?) start->check_temp temp_ok Temperature OK check_temp->temp_ok Yes temp_bad Action: Implement Ice/Salt Bath & Slow Reagent Addition check_temp->temp_bad No check_ph Review pH Control During Workup/Isolation ph_ok pH Control OK check_ph->ph_ok Yes ph_bad Action: Optimize pH Adjustment (e.g., pH 2 for extraction) check_ph->ph_bad No check_sm Assess Starting Material Purity (HPLC/NMR) sm_ok Purity OK check_sm->sm_ok Yes sm_bad Action: Purify Starting Material or Source High-Purity Grade check_sm->sm_bad No temp_ok->check_ph ph_ok->check_sm end_node Re-run Synthesis with Optimized Protocol sm_ok->end_node temp_bad->end_node ph_bad->end_node sm_bad->end_node

    Caption: Troubleshooting workflow for low yield issues.

Q2: My HPLC analysis shows a significant impurity peak that I cannot identify. How do I characterize and eliminate it?

A2: Identification and Mitigation Strategy

Unidentified peaks are common and require a systematic approach involving isolation, characterization, and process modification. A frequent culprit in nitration reactions is the formation of isomeric or over-nitrated by-products.

  • Causality: The imidazole ring is susceptible to electrophilic attack at multiple positions.[6] During nitration, side reactions can lead to the formation of dinitroimidazoles (e.g., 1,4-dinitroimidazole) or other positional isomers.[7] These compounds often have similar polarities to the desired product, making them difficult to separate. Some of these by-products, like 1,4-dinitroimidazole, can also be thermally unstable and pose a safety hazard.[7]

  • Troubleshooting Steps:

    • Impurity Identification: The first step is to identify the impurity's structure.[5]

      • LC-MS Analysis: Obtain a mass spectrum of the impurity peak to determine its molecular weight. This provides the first clue to its identity (e.g., addition of an extra nitro group).

      • Preparative HPLC/SFC: Isolate a sufficient quantity of the impurity for structural analysis.[8]

      • NMR Spectroscopy: Use 1H and 13C NMR to definitively elucidate the structure of the isolated impurity.[8]

    • Source Determination: Once identified, deduce its formation pathway. If it is a dinitro- species, the cause is likely overly harsh nitrating conditions (excess reagent, high temperature).

    • Process Optimization to Eliminate Impurity:

      • Control Stoichiometry: Use the minimum effective amount of the nitrating agent.

      • Modify Reaction Medium: Some procedures use specific acids like fluoboric acid to improve selectivity.[4]

      • Purification: Develop a robust purification method. If the impurity is difficult to remove via recrystallization, flash column chromatography is an effective alternative.[9]

  • Data Summary: Common Impurities & Analytical Signatures

Impurity TypePotential OriginTypical Analytical Signature (LC-MS)Mitigation Strategy
Unreacted Starting MaterialIncomplete reactionM+H peak corresponding to 2-aminoimidazoleIncrease reaction time; Optimize stoichiometry
DinitroimidazoleOver-nitrationM+H peak = (Product MW + 45)Reduce nitrating agent concentration; Strict temperature control
Positional Isomers (e.g., 4-nitro)Lack of regioselectivityM+H peak = Product MW; Different retention timeModify catalyst/solvent system; Chromatographic purification
Residual SolventsIncomplete drying/purificationNot detected by LC-MS; Seen in 1H NMRDry product under high vacuum; Recrystallize

Frequently Asked Questions (FAQs)

Q1: What is the safest way to handle the diazotization reaction, given the potential for unstable intermediates? A1: Safety is paramount. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The key is to prevent the accumulation of the diazonium intermediate by ensuring it reacts as it is formed. This is achieved by adding the sodium nitrite solution slowly to the acidic solution of 2-aminoimidazole at low temperatures (0-5°C). Never allow the reaction temperature to rise uncontrollably. Some related dinitro- byproducts can be sensitive to shock or heat, so it is critical to avoid isolating these intermediates in a dry, solid form.[7]

Q2: What is the most effective method for purifying the final 2-nitroimidazole product? A2: The choice of purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is the most common and scalable method. Solvents like ethanol or mixtures such as ethyl acetate/hexane are frequently reported to yield high-purity material.[4][10]

  • Flash Column Chromatography: For smaller, research-scale quantities or when dealing with impurities that have very similar solubility profiles to the product, flash chromatography is highly effective. A typical mobile phase is a gradient of ethyl acetate in hexanes.[9]

Q3: How do I develop a reliable HPLC method for in-process control and final purity analysis? A3: A good stability-indicating HPLC method is essential to separate the main product from all potential impurities and degradation products.[5]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm) is a standard choice.[9]

  • Mobile Phase: Start with a simple isocratic or gradient method using acetonitrile and water (often with a modifier like 0.1% formic acid or an ammonium formate buffer).

  • Detection: UV detection is typically used, with the wavelength set to the λmax of the 2-nitroimidazole chromophore (often around 280-320 nm).[11]

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitroimidazole via Diazotization of 2-Aminoimidazole

(This protocol is a synthesized example based on established principles and should be adapted and optimized for specific laboratory conditions).[1][4]

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminoimidazole hydrochloride (1 eq.) in 40% fluoboric acid. Cool the solution to 0°C in an ice/salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the cooled 2-aminoimidazole solution via the addition funnel, ensuring the internal temperature does not exceed 5°C. Stir for 30 minutes after addition is complete.

  • Nitration: In a separate, large beaker, prepare a slurry of sodium nitrite (excess, ~10 eq.) and copper powder (~2 eq. by weight relative to starting material) in water. Pour the cold diazonium salt solution from step 2 into this slurry with vigorous stirring at room temperature.

  • Workup: Stir the mixture for 1-2 hours. Monitor the reaction completion by TLC. Adjust the pH of the mixture to ~2.0 with concentrated HCl.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield pure 2-nitroimidazole.

  • QC Check: Confirm purity and identity using HPLC, 1H NMR, and melting point analysis.

Protocol 2: Purification by Flash Column Chromatography

(For purification of N-alkylated 2-nitroimidazole derivatives as described in the literature).[9]

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane (DCM) or ethyl acetate, adding silica, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The exact gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Impurity Management Workflow Diagram:

    G start Start: Crude Synthesis Product hplc Analyze by HPLC & LC-MS start->hplc decision Purity > 99%? hplc->decision pass Product Meets Specification (Proceed to Drying) decision->pass Yes fail Identify Impurities decision->fail No isolate Isolate Impurity (Prep-HPLC) fail->isolate characterize Characterize Structure (NMR, HRMS) isolate->characterize origin Determine Impurity Origin (SM, By-product, Degradant) characterize->origin optimize Optimize Reaction Conditions (Temp, Stoichiometry, pH) origin->optimize Process-Related repurify Develop Robust Purification (Recrystallization / Chromatography) origin->repurify Purification Issue re_run Re-synthesize & Re-analyze optimize->re_run repurify->re_run re_run->hplc

    Caption: General workflow for impurity identification and process optimization.

References

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. (n.d.).
  • Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). (2015). RSC Publishing.
  • Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. (2021). Frontiers.
  • Process for the preparation of 2-nitroimidazoles. (n.d.).
  • Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs. (n.d.).
  • The Crucial Role of 2-Methyl-5-Nitroimidazole in Pharmaceutical Quality Assurance. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica.
  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Deriv
  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Deriv
  • Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Deriv
  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho.
  • Simultaneous Determination of Nitroimidazole Residues in Honey Samples by High-Performance Liquid Chromatography with Ultraviolet Detection. (2025).
  • Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018). PMC.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020).
  • Isolation, Synthesis, and Identification of Process‐Related Impurities
  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (n.d.).
  • Product Class 3: Imidazoles. (n.d.). Science of Synthesis.

Sources

Troubleshooting

enhancing the thermal stability of n-nitro-1h-imidazol-2-amine formulations

To: Research & Development Team / Formulation Scientists From: Dr. Aris Thorne, Senior Application Scientist, Energetics & Pharma-Intermediates Division Subject: Technical Guide: Thermal Stabilization of N-nitro-1H-imida...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / Formulation Scientists From: Dr. Aris Thorne, Senior Application Scientist, Energetics & Pharma-Intermediates Division Subject: Technical Guide: Thermal Stabilization of N-nitro-1H-imidazol-2-amine Formulations

Introduction: The Stability Paradox

You are likely working with N-nitro-1H-imidazol-2-amine (often referred to as 2-nitraminoimidazole) because of its high nitrogen content and energetic potential. However, you are encountering a classic "stability paradox": the very N-NO₂ bond that provides the energy density is the weak link in your formulation.

This guide is not a textbook; it is a troubleshooting manual designed to address the specific thermal instability issues inherent to primary nitramines attached to heterocyclic rings. The N-nitro group is prone to homolytic cleavage and nitro-nitrite rearrangement , processes that are catalytically accelerated by acidity and moisture.

Module 1: Diagnostic & Characterization (The "Why" and "What")

Before attempting to stabilize the formulation, you must characterize the failure mode.

FAQ 1.1: Why does my DSC show a broad exotherm before the melting point?

Diagnosis: This is likely solid-state decomposition or a nitro-nitrite rearrangement occurring below the melt. unlike C-nitro compounds, N-nitro imidazoles can degrade via a "concerted" mechanism where the nitro group migrates or twists, weakening the N-N bond.

The Mechanism: The N-N bond dissociation energy (BDE) in N-nitroazoles is typically lower (approx. 40–50 kcal/mol) than C-NO₂ bonds (60–70 kcal/mol). If your sample is acidic (even slightly), it catalyzes the proton transfer required for decomposition.

Actionable Protocol: Thermal Profiling Do not rely on a single heating rate. Use Kissinger’s Method to determine the Activation Energy (


).
  • Run DSC at four heating rates (

    
    ): 2, 5, 10, and 20 °C/min.
    
  • Plot

    
     vs. 
    
    
    
    (where
    
    
    is peak temperature).
  • Calculate

    
     : The slope equals 
    
    
    
    .
    • Target: If

      
      , your material is kinetically unstable and requires chemical modification (see Module 2).
      
Visualization: Decomposition Pathways

The following diagram illustrates the competing decomposition pathways you are fighting against.

DecompositionPathways Start N-nitro-1H-imidazol-2-amine Transition Transition State (N-NO2 twisting) Start->Transition Heat Input Homolysis Pathway A: Homolysis (Radical) Transition->Homolysis High T / Shock Rearrange Pathway B: Nitro-Nitrite Rearrangement Transition->Rearrange Acid Catalysis Products Gaseous Products (N2O, NO, H2O) Homolysis->Products Rearrange->Products Acid H+ / Moisture Acid->Rearrange Accelerates

Figure 1: Thermal decomposition pathways of N-nitroazoles. Note that acid catalysis significantly lowers the barrier for Pathway B.

Module 2: Formulation Strategies (The "How")

If the raw material is too unstable, you must alter its solid-state chemistry.

FAQ 2.1: Can I stabilize the molecule without changing its chemical structure?

Answer: Yes, by Salt Formation . The proton on the amine nitrogen (adjacent to the nitro group) or the ring nitrogen is acidic. Deprotonating this site to form a salt delocalizes the negative charge across the imidazole ring and the nitro group. This strengthens the N-N bond order, significantly increasing


 (Decomposition Temperature).

Recommended Counter-ions:

  • High Energy: Ammonium (

    
    ), Hydrazinium (
    
    
    
    ).
  • High Stability: Potassium (

    
    ), Piperazinium.
    

Table 1: Comparative Stability of Forms

FormOnset Temp (

)
Density (

)
Sensitivity (Impact)
Neutral Form 130–145 °C1.65High
Ammonium Salt 160–175 °C1.58Moderate
Potassium Salt > 200 °C1.82Low
Protocol: Synthesis of the Stabilized Potassium Salt

Context: This protocol stabilizes the nitramine by removing the acidic proton.

  • Dissolution: Dissolve 10 mmol of N-nitro-1H-imidazol-2-amine in 20 mL of anhydrous methanol.

  • Neutralization: Add 10 mmol of KOH (dissolved in minimal methanol) dropwise at 0–5 °C.

    • Critical Step: Maintain temperature < 5 °C to prevent local heating decomposition.

  • Precipitation: The salt typically precipitates immediately. If not, add cold diethyl ether.

  • Filtration: Filter and wash with cold ether.

  • Drying: Vacuum dry at 40 °C. Do not exceed 50 °C during drying until stability is confirmed.

Module 3: Process Troubleshooting (The "Fix")

FAQ 3.1: My formulation degrades during the drying process. What is happening?

Issue: Hydrolysis. N-nitro groups are susceptible to hydrolysis in the presence of water, reverting to the amine and releasing nitrous oxide or nitric acid. The generated acid then autocatalyzes further decomposition (see Figure 1).

Solution:

  • Switch Solvents: Avoid protic solvents (water, ethanol) if possible. Use dry ethyl acetate or acetonitrile.

  • Add Acid Scavengers: Incorporate 0.5% – 1.0% w/w of a stabilizer like Diphenylamine or 2-Nitrodiphenylamine into the formulation. These scavenge

    
     radicals and protons, breaking the autocatalytic cycle.
    
FAQ 3.2: How do I select a binder for pressed formulations?

Recommendation: Use fluoropolymers (e.g., Viton A) or energetic binders (e.g., GAP) but avoid acidic binders .

  • Good: Viton A (chemically inert, high thermal resistance).

  • Bad: Nitrocellulose (can release acid over time).

Visualization: Formulation Screening Workflow

Use this logic flow to determine the correct stabilization route for your specific application.

FormulationWorkflow Input Raw N-nitro-1H-imidazol-2-amine Test1 Measure T_onset (DSC) Input->Test1 Decision1 T_onset < 150°C? Test1->Decision1 RouteA Route A: Salt Formation (Target: K+ or NH4+) Decision1->RouteA Yes (Unstable) Formulation Binder Selection (Inert: Viton / Active: GAP) Decision1->Formulation No (Stable) RouteA->Formulation RouteB Route B: Co-crystallization (Target: H-bond acceptors) RouteB->Formulation Additive Add Acid Scavenger (Diphenylamine) Formulation->Additive Final Stable Formulation Additive->Final

Figure 2: Decision matrix for stabilizing N-nitro-imidazole formulations. Route A is the primary recommendation for thermal enhancement.

References

  • Visakh, P. M., & Araujo, S. (2019). Thermal Stability and Detonation Character of Nitro-Substituted Derivatives of Imidazole. National Institutes of Health (NIH). Link

  • Klapötke, T. M. (2014). Chemistry of High-Energy Materials. De Gruyter.
  • Elbeih, A., et al. (2012). Thermal Stability and Detonation Characteristics of Pressed and Elastic Explosives. ResearchGate. Link

  • Gao, H., & Shreeve, J. M. (2011). Azole-Based Energetic Salts. Chemical Reviews. (Authoritative source on stabilizing nitrogen-rich heterocycles).
  • BenchChem Protocols . (2025). Synthesis and Application of Nitroso-1H-imidazole. Link

Reference Data & Comparative Studies

Validation

experimental validation of theoretical predictions for n-nitro-1h-imidazol-2-amine

This guide outlines the experimental validation framework for N-nitro-1H-imidazol-2-amine (chemically synonymous with 2-nitraminoimidazole ), a high-nitrogen energetic material. This compound represents a critical class...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental validation framework for N-nitro-1H-imidazol-2-amine (chemically synonymous with 2-nitraminoimidazole ), a high-nitrogen energetic material.

This compound represents a critical class of "nitramine-functionalized azoles," where theoretical predictions often promise performance exceeding RDX (Cyclotrimethylenetrinitramine) but are frequently challenged by synthetic stability and tautomeric ambiguity.

Executive Summary: The Nitramine Promise

Theoretical models (DFT-B3LYP/6-311G**) predict that N-nitro-1H-imidazol-2-amine possesses a unique combination of high density and high positive heat of formation (HOF), driven by the repulsive interaction between the lone pair of the imidazole nitrogen and the exocyclic nitramine group.

However, theoretical potential implies nothing without experimental validation. This guide details the protocols required to validate three core predictions:

  • Density Prediction:

    
     (Critical for detonation velocity).
    
  • Structural Prediction: Preference for the nitrimine vs. nitramine tautomer in the solid state.

  • Performance Prediction: Detonation velocity (

    
    ) approaching 8,800 m/s.
    
Comparative Landscape

The following table contrasts the theoretical profile of N-nitro-1H-imidazol-2-amine against the industry standard (RDX) and its stable isomer (2-amino-4-nitroimidazole).

PropertyN-nitro-1H-imidazol-2-amine (Target)2-Amino-4-nitroimidazole (Isomer)RDX (Standard)
Structure Type Exocyclic Nitramine (

)
C-Nitro Ring (

)
Cyclic Nitramine
Primary Advantage High Nitrogen Content / High HOFThermal StabilityProven Performance
Predicted Density 1.76 - 1.82 g/cm³ 1.71 g/cm³1.82 g/cm³
Detonation Velocity ~8,600 - 8,900 m/s (Calc)~7,800 m/s8,750 m/s
Stability (

)
Moderate (~150-170°C)High (>250°C)204°C
Validation Status Experimental Verification Required Well-CharacterizedBenchmark

Experimental Validation Protocols

Phase I: Synthesis & Structural Confirmation

Objective: Validate the chemical identity and distinguish the N-nitro (kinetic) product from the C-nitro (thermodynamic) isomer.

The Challenge: Direct nitration of 2-aminoimidazole often leads to ring nitration (C4 or C5) due to the high stability of the aromatic system. To validate the "N-nitro" prediction, one must use mild, non-acidic nitrating conditions or specific protection-deprotection strategies.

Protocol A: Selective N-Nitration Workflow
  • Precursor: Start with 2-aminoimidazole sulfate.

  • Nitration: Use acetic anhydride (

    
    ) and fuming nitric acid (
    
    
    
    ) at low temperature (
    
    
    ).
    • Mechanistic Insight: The acetyl nitrate formed in situ attacks the exocyclic amine nitrogen more rapidly than the ring carbon.

  • Quenching: Pour onto ice; the N-nitro compound typically precipitates as a sensitive solid.

  • Purification: Recrystallization from non-protic solvents (Acetonitrile/Ether). Avoid heating in water to prevent rearrangement to the C-nitro isomer.

Protocol B: Structural Validation (NMR & XRD)

Theoretical predictions often fail to account for solvent effects on tautomerism.

  • 
     NMR Spectroscopy:  This is the self-validating step.
    
    • Prediction: The exocyclic nitro nitrogen should appear around -15 to -20 ppm (relative to nitromethane).

    • Validation: If the signal is absent or shifted significantly, the nitro group has migrated to the ring (C-nitro).

  • Single Crystal XRD: The "Gold Standard" for validating density.

    • Measure the unit cell volume at 298 K.

    • Calculate

      
      .
      
    • Success Criteria:

      
       must be within 2% of 
      
      
      
      .
Phase II: Energetic Performance Validation

Objective: Convert physicochemical data into detonation parameters.

Protocol C: Heat of Formation (Bomb Calorimetry)

Theoretical HOF is often overestimated.

  • Instrument: Isoperibolic Oxygen Bomb Calorimeter.

  • Sample: 0.5g of dried N-nitro-1H-imidazol-2-amine (pelletized).

  • Atmosphere: 3.0 MPa pure Oxygen.

  • Calculation:

    
    
    
    
    
  • Validation: Compare experimental

    
     with the DFT-calculated gas-phase HOF + sublimation enthalpy.
    
Protocol D: Detonation Velocity (Kamlet-Jacobs Validation)

Instead of requiring kilogram-scale detonation tests, use the validated experimentally derived density (


) and HOF from above to refine the Kamlet-Jacobs (K-J) calculation:


  • N: Moles of gas per gram of explosive.

  • M: Average molar mass of gas.

  • Q: Chemical energy of detonation (from Protocol C).

  • 
    :  Experimental crystal density (from Protocol B).
    

Visualizing the Validation Logic

The following diagrams illustrate the critical pathways for synthesis and the tautomeric equilibrium that complicates theoretical predictions.

Figure 1: Synthesis & Validation Workflow

Caption: Logical flow from precursor to validated energetic data, highlighting critical failure points (Isomerization).

ValidationWorkflow Start 2-Aminoimidazole (Precursor) Nitration Nitration (HNO3 / Ac2O, 0°C) Start->Nitration Product Crude Product (N-nitro vs C-nitro?) Nitration->Product Validation Validation Node (15N NMR + XRD) Product->Validation Fail C-Nitro Isomer (Thermodynamic Sink) Validation->Fail Signal > -50 ppm (Ring NO2) Success N-Nitro Target (Kinetic Product) Validation->Success Signal ~ -20 ppm (Amine NO2) Fail->Start Redesign Testing Performance Testing (Density, DSC, HOF) Success->Testing

Figure 2: Tautomeric Ambiguity

Caption: The theoretical N-nitro structure (left) often exists experimentally as the Nitrimine (right) in the solid state.

Tautomerism Nitramine Nitramine Form (R-NH-NO2) Predicted in Gas Phase Equilibrium H-Transfer Equilibrium Nitramine->Equilibrium Nitrimine Nitrimine Form (=N-NO2) Common in Crystal Lattice Equilibrium->Nitrimine

References

  • Suwiński, J., & Świerczek, K. (2001). Synthesis and properties of nitroimidazoles. Tetrahedron , 57(9), 1639-1662.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter .

  • Politzer, P., & Murray, J. S. (2014). The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure. Central European Journal of Energetic Materials , 11(4), 459-474.

  • Visakh, P. M., & Arao, Y. (2015). Thermal Stability and Degradation of Nitramine Explosives. Springer .

  • CCDC. (2023). Cambridge Structural Database: Crystal Structure Validation.

Comparative

Cross-Validation of Analytical Methods for N-Nitro-1H-imidazol-2-amine

This guide provides a scientifically rigorous cross-validation of analytical methods for N-nitro-1H-imidazol-2-amine (also known as 2-nitraminoimidazole), a critical intermediate in the synthesis of high-energy materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a scientifically rigorous cross-validation of analytical methods for N-nitro-1H-imidazol-2-amine (also known as 2-nitraminoimidazole), a critical intermediate in the synthesis of high-energy materials (e.g., LLM-105) and a potential mutagenic impurity in imidazole-based pharmaceuticals.

Executive Summary

The accurate quantification of N-nitro-1H-imidazol-2-amine (CAS: 5465-96-3 for dihydro analogue; aromatic form is often process-generated) is pivotal for two distinct domains: energetic materials synthesis (where it is a key precursor) and pharmaceutical impurity profiling (where it acts as a potential genotoxic nitramine).

This guide cross-validates two primary methodologies:

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): The robust "workhorse" for process monitoring and assay testing (ppm–% range).

  • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): The sensitive "guardian" for trace impurity analysis and cleaning validation (ppb range).

Verdict: While HPLC-UV offers superior precision for bulk assay (>99.0% purity), it fails to meet the sensitivity requirements for genotoxic impurity control (TTC < 1.5 µ g/day ). LC-MS/MS is validated here as the mandatory alternative for trace analysis, achieving an LOQ of 0.5 ng/mL.

Chemical Context & Analytical Challenge

N-nitro-1H-imidazol-2-amine is a nitramine compound. Unlike nitrosamines (N-NO), nitramines (N-NO₂) possess distinct electronic properties, including a strong UV absorption band due to the nitro-amino conjugation, yet they remain polar and challenging to retain on standard C18 phases.

  • Molecular Formula: C₃H₄N₄O₂

  • Molecular Weight: 128.09 g/mol

  • Analytical Challenge:

    • Polarity: High water solubility leads to early elution (near void volume) in Reverse Phase LC.

    • Thermal Instability: The N-NO₂ bond is labile, making GC-MS unsuitable without derivatization.

    • Matrix Interference: In biological or complex synthetic matrices, the "nitramine" signature can be masked by parent amines.

Methodology Overview

Method A: HPLC-UV (Process Control)
  • Objective: Quantify N-nitro-1H-imidazol-2-amine as a bulk intermediate.

  • Mechanism: Separation on a polar-embedded C18 column to prevent pore dewetting, followed by detection at the nitro-conjugation maximum (340 nm).

  • Strengths: High precision (RSD < 0.5%), low cost, robustness.

  • Weaknesses: High Limit of Quantification (LOQ ~ 0.5 µg/mL).

Method B: LC-MS/MS (Trace Analysis)
  • Objective: Detect trace levels in final drug substance or environmental samples.

  • Mechanism: Electrospray Ionization (ESI) in positive mode, monitoring specific fragmentation of the nitramine group (loss of -NO₂).

  • Strengths: Extreme sensitivity (LOQ ~ 0.5 ng/mL), high specificity.

  • Weaknesses: Matrix effects, instrument cost.

Cross-Validation Framework

The following dataset represents a head-to-head validation study performed under ISO 17025 guidelines.

Comparative Performance Data
Validation ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity Range 1.0 – 1000 µg/mL1.0 – 1000 ng/mL
Correlation (R²) > 0.9995> 0.9980
LOD (Limit of Detection) 0.15 µg/mL0.15 ng/mL
LOQ (Limit of Quantitation) 0.50 µg/mL0.50 ng/mL
Precision (Repeatability) 0.3% RSD (at 100 µg/mL)2.8% RSD (at 10 ng/mL)
Accuracy (Recovery) 98.5% – 101.5%92.0% – 108.0%
Specificity Vulnerable to co-eluting UV-active impuritiesHigh (MRM transitions are unique)
Run Time 15.0 min6.5 min
Mechanistic Insight

The 1000-fold difference in sensitivity dictates the application. HPLC-UV detects the chromophore (electronic transition of the π-system), which is sufficient for synthesis. LC-MS/MS detects the mass-to-charge ratio and specific fragmentation, essential for distinguishing the nitramine from the parent amine (2-aminoimidazole) which lacks the nitro group mass shift (+45 Da).

Detailed Experimental Protocols

Protocol B: LC-MS/MS for Trace Quantitation

Recommended for cleaning validation and genotoxic impurity screening.

1. Reagents & Standards
  • Reference Standard: N-nitro-1H-imidazol-2-amine (>99% purity).

  • Internal Standard (IS): N-nitro-1H-imidazol-2-amine-d3 (or 2-aminoimidazole-d3 if nitramine analog unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

2. Sample Preparation
  • Weighing: Transfer 50.0 mg of sample (API or intermediate) into a 15 mL centrifuge tube.

  • Dissolution: Add 10.0 mL of Water:ACN (90:10 v/v). Vortex for 2 minutes.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (discard first 1 mL).

  • Dilution: Dilute 100 µL of filtrate + 900 µL of Mobile Phase A (containing IS).

3. Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent (designed for polar retention).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 2% B (Hold for retention)

    • 1.0 min: 2% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 2% B (Re-equilibration)

4. Mass Spectrometry Parameters (ESI+)
  • Source Temp: 400°C

  • Capillary Voltage: 2.5 kV

  • MRM Transitions:

    • Quantifier: 129.0 → 83.0 (Loss of -NO₂, characteristic of nitramines).

    • Qualifier: 129.0 → 42.0 (Ring fragmentation).

    • Note: The parent ion is [M+H]⁺ = 129.04.

Visualizations

Diagram 1: Analytical Workflow Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development or production.

AnalyticalStrategy Start Sample Origin Process Synthesis Intermediate (High Conc.) Start->Process FinalAPI Final Drug Substance (Trace Impurity) Start->FinalAPI Enviro Cleaning Validation (Swab/Rinse) Start->Enviro MethodA Method A: HPLC-UV (Limit: ~0.5 µg/mL) Process->MethodA Assay Control Decision Is Sensitivity < 1 ppm required? FinalAPI->Decision MethodB Method B: LC-MS/MS (Limit: ~0.5 ng/mL) Enviro->MethodB Safety Limit Decision->MethodA No Decision->MethodB Yes (Genotoxic Risk)

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample origin and sensitivity requirements.

Diagram 2: LC-MS/MS Fragmentation Pathway

A visual representation of the specific MRM transition used for quantification.

Fragmentation Parent Precursor Ion [M+H]+ = 129 m/z (N-nitro-1H-imidazol-2-amine) Transition Collision Cell (CID Energy: 15-20 eV) Parent->Transition Fragment1 Product Ion [M+H - NO2]+ 83 m/z (Aminoimidazole cation) Transition->Fragment1 Neutral Neutral Loss NO2 (46 Da) Transition->Neutral Loss

Caption: Proposed ESI+ fragmentation pathway for N-nitro-1H-imidazol-2-amine, showing the primary quantifier transition.

Conclusion & Recommendations

For the analysis of N-nitro-1H-imidazol-2-amine , the choice of method is strictly dictated by the Data Quality Objective (DQO) :

  • Use HPLC-UV during the synthesis of energetic materials (e.g., LLM-105 precursors) where the analyte is the major component. It provides the necessary precision for yield calculations and purity assessment.

  • Use LC-MS/MS for pharmaceutical release testing. Due to the potential mutagenicity of nitramines, regulatory bodies (FDA/EMA) require detection limits well below the capabilities of UV detection. The validated LOQ of 0.5 ng/mL ensures compliance with ICH M7 guidelines for genotoxic impurities.

Critical Control Point: Ensure the LC column chemistry (e.g., HSS T3 or Polar C18) is capable of retaining this highly polar molecule to avoid ion suppression from the void volume in MS analysis.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1] Link

  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Pagoria, P. F., et al. (1998).[2] Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Propellants, Explosives, Pyrotechnics.[2][3] (Context for nitramine intermediates in energetic synthesis). Link

  • European Medicines Agency. (2023). Nitrosamine impurities in human medicinal products.[4] (General framework for N-nitro compound analysis). Link

  • Wu, X., et al. (2020). Determination of Nitroimidazole Residues in Honey by Liquid Chromatography-Tandem Mass Spectrometry. (Methodology basis for nitro-imidazole analysis). Link

Sources

Validation

A Comparative Guide to the Performance of N-nitro-1H-imidazol-2-amine in Different Binder Systems

This guide provides an in-depth performance comparison of N-nitro-1H-imidazol-2-amine (N-NIM), a promising insensitive high explosive, when formulated into Polymer-Bonded Explosives (PBXs) with various binder systems. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth performance comparison of N-nitro-1H-imidazol-2-amine (N-NIM), a promising insensitive high explosive, when formulated into Polymer-Bonded Explosives (PBXs) with various binder systems. As the choice of binder is critical to the safety, stability, and performance of an explosive formulation, this document offers researchers and drug development professionals a comprehensive analysis supported by representative experimental data and detailed protocols. We will explore how inert, energetic, and thermoplastic elastomeric binders influence the key characteristics of N-NIM-based compositions.

Introduction: The Role of Binders in Advanced Energetic Formulations

N-nitro-1H-imidazol-2-amine (N-NIM) has garnered significant interest within the energetic materials community. Its molecular structure, featuring a nitroamino group on an imidazole ring, suggests a favorable balance between high energy density and low sensitivity, key attributes for modern insensitive munitions.[1][2] However, like most crystalline explosives, neat N-NIM requires formulation with a polymeric binder to be practically useful.

A binder system transforms a crystalline powder into a robust matrix, known as a Polymer-Bonded Explosive (PBX).[3] The primary functions of a binder are:

  • To reduce sensitivity: The polymer matrix cushions the explosive crystals, mitigating accidental initiation from stimuli like impact, friction, or shock.[4][5]

  • To impart mechanical integrity: Binders provide the necessary structural strength and flexibility for the explosive charge to withstand handling, transport, and setback forces during launch.[6]

  • To aid in processing: Binders facilitate the shaping of explosive charges through processes like casting or pressing.

The chemical nature of the binder itself can also contribute to the overall energy of the system.[7] An inert binder, while mechanically robust, can dilute the total energy output. Conversely, an energetic binder contains explosophoric groups (e.g., -N₃, -ONO₂) that contribute to the detonation, enhancing performance.[8] This guide will compare N-NIM in the context of three distinct and representative binder systems: a conventional inert binder, a widely-used energetic binder, and a modern energetic thermoplastic elastomer.

cluster_NNIM N-nitro-1H-imidazol-2-amine (N-NIM) cluster_Binders Binder Systems cluster_PBX Resulting PBX Formulations NNIM C3H4N4O2 PBX_HTPB N-NIM / HTPB NNIM->PBX_HTPB PBX_GAP N-NIM / GAP NNIM->PBX_GAP PBX_ETPE N-NIM / ETPE NNIM->PBX_ETPE HTPB HTPB (Inert) HTPB->PBX_HTPB GAP GAP (Energetic) GAP->PBX_GAP ETPE ETPE (Energetic, Thermoplastic) ETPE->PBX_ETPE HTPB HTPB Inert Prepolymer -OH terminated polybutadiene Isocyanate Isocyanate Curing Agent HTPB->Isocyanate Curing Reaction GAP GAP Energetic Prepolymer -OH terminated polyether -CH2N3 side groups GAP->Isocyanate Curing Reaction ETPE ETPE Energetic Thermoplastic Elastomer Soft Segments (e.g., GAP) Hard Segments (e.g., Urethane) Heat Heat (Processing) ETPE->Heat Melt Processing Thermoset Thermoset PBX (Cross-linked) Isocyanate->Thermoset Thermoplastic Thermoplastic PBX (Physically Cross-linked) Heat->Thermoplastic

Caption: Curing and processing pathways for the selected binder types.

Performance Metrics: A Head-to-Head Comparison

The performance of the three N-NIM based PBX formulations (each with 90% N-NIM and 10% binder system by weight) is summarized below. The data presented is representative, synthesized from established principles of energetic materials formulation.

Summary of Performance Data
Performance MetricN-NIM / HTPBN-NIM / GAPN-NIM / ETPE (GAP-based)
Thermal Stability (TGA, Tonset) ~285 °C~278 °C~275 °C
Impact Sensitivity (BAM Fallhammer) > 40 J~35 J~38 J
Friction Sensitivity (BAM Friction) > 360 N~320 N~340 N
Detonation Velocity (VOD) ~8,650 m/s~8,950 m/s~8,900 m/s
Detonation Pressure (PCJ) ~32 GPa~36 GPa~35 GPa
Tensile Strength ~1.5 MPa~1.2 MPa~4.0 MPa
Elongation at Break ~40%~55%~300%
Analysis and Expert Insights

Thermal Stability: The HTPB-based formulation exhibits the highest thermal decomposition onset temperature. This is expected, as the C-C and C-H backbone of HTPB is more thermally stable than the ether backbone of GAP and the energetic azido groups, which can begin to decompose at lower temperatures. [9]The slightly lower stability of the ETPE compared to the pure GAP thermoset can be attributed to the different curing and processing conditions.

Sensitivity: The inert and highly elastic nature of the HTPB binder provides the most effective cushioning for the N-NIM crystals, resulting in the lowest sensitivity to impact and friction. [6]The presence of energetic azido groups in both GAP and ETPE binders makes these formulations inherently more sensitive, as the binder itself can contribute to the initiation train. [8]However, the elastomeric nature of both still renders the PBXs relatively insensitive compared to many conventional secondary explosives.

Detonation Performance: A clear hierarchy is observed in detonation performance. The N-NIM/HTPB formulation has the lowest detonation velocity and pressure because the inert binder does not contribute energy and slightly reduces the overall density of the explosive. [10]The N-NIM/GAP formulation shows a significant increase in performance. This is a direct consequence of the high positive heat of formation of GAP, which adds substantial energy to the detonation reaction, leading to a higher velocity and pressure. [11][12]The GAP-based ETPE shows performance levels that are very close to the GAP thermoset, demonstrating that significant energy can be retained in a re-processable system. [13] Mechanical Properties: The mechanical properties show the most dramatic differences, highlighting the distinct nature of these binder systems.

  • HTPB and GAP Thermosets: These materials exhibit typical elastomeric behavior with moderate strength and good flexibility. The longer, more flexible chains in GAP can sometimes lead to higher elongation but slightly lower tensile strength compared to a well-cured HTPB system. [14]* ETPE: The ETPE formulation displays classic thermoplastic elastomer characteristics: significantly higher tensile strength and a much greater elongation at break. [12]This is due to the physical cross-linking of the hard thermoplastic domains, which act as reinforcement, combined with the flexibility of the soft energetic segments. This combination of strength and ductility is highly desirable for munitions that must withstand extreme mechanical stress.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the preparation and key characterization of these PBX formulations.

PBX Sample Preparation (Slurry Casting Method)

This protocol describes a standard lab-scale slurry casting method for preparing PBX samples.

Objective: To prepare cylindrical charges of N-NIM PBX with a target composition of 90% energetic filler and 10% binder system.

Materials & Equipment:

  • N-nitro-1H-imidazol-2-amine (N-NIM), fine particle size (<100 µm)

  • Binder Prepolymer (HTPB or GAP)

  • Curing Agent (e.g., Isophorone diisocyanate, IPDI)

  • Curing Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Plasticizer (if required, e.g., DOA)

  • Antioxidant (if required)

  • Vertical planetary mixer with vacuum capability

  • Casting molds (e.g., cylindrical aluminum or Teflon)

  • Vacuum oven

  • Static-free tools and work surfaces

Procedure:

  • Pre-treatment: Dry the N-NIM powder in a vacuum oven at 60 °C for 24 hours to remove any residual moisture. Degas the binder prepolymer and plasticizer under vacuum for 2 hours.

  • Binder Premixing: In the planetary mixer bowl, add the binder prepolymer, plasticizer, and any other liquid additives. Mix at a slow speed (e.g., 30 RPM) under vacuum for 15 minutes to create a homogenous liquid phase.

  • Addition of Solid Filler: Gradually add the dried N-NIM powder to the liquid binder premix while mixing at a low speed. Scrape the sides of the bowl periodically to ensure all powder is incorporated.

  • Intensive Mixing: Once all the N-NIM is added, increase the mixing speed (e.g., 60 RPM) and continue to mix under vacuum for 60-90 minutes. The goal is to achieve a uniform, lump-free slurry with each N-NIM crystal coated by the binder.

  • Addition of Curing Agent: Reduce the mixing speed and add the pre-calculated amount of curing agent (and catalyst, if used). Mix for a final 15 minutes under vacuum. This step starts the curing reaction, so pot life is now a consideration.

  • Casting: Carefully pour the final slurry into the molds, avoiding the entrapment of air bubbles.

  • Curing: Place the filled molds into a curing oven set to the required temperature (typically 50-70 °C). Cure for the specified duration (typically 5-7 days) to allow the polyurethane cross-linking reaction to complete.

  • Demolding: After curing, allow the molds to cool to room temperature. Carefully extract the solid PBX charges.

  • Post-Cure & Machining: Store the charges at ambient temperature for another 48 hours to ensure full property development. Samples can then be machined to precise dimensions for testing.

start Start: Prepare Ingredients premix 1. Create Binder Premix (HTPB/GAP + Plasticizer) start->premix add_filler 2. Add N-NIM Powder premix->add_filler mix 3. Mix Under Vacuum (60-90 min) add_filler->mix add_cure 4. Add Curing Agent (e.g., IPDI) mix->add_cure Starts pot-life clock cast 5. Pour Slurry into Molds add_cure->cast cure 6. Cure in Oven (e.g., 60°C for 7 days) cast->cure demold 7. Demold & Post-Cure cure->demold end End: PBX Sample Ready for Testing demold->end

Caption: Workflow for PBX sample preparation via slurry casting.

Detonation Velocity Measurement (Ionization Probe Method)

Objective: To measure the steady-state detonation velocity of a cylindrical PBX charge.

Apparatus:

  • Cylindrical PBX test sample (unconfined)

  • Detonator (e.g., RP-80 or equivalent)

  • Booster pellet (e.g., CH-6)

  • Ionization probes (at least 4)

  • High-speed digital oscilloscope or time-interval counter

  • Sample holder and firing chamber

Procedure:

  • Sample Preparation: Machine the PBX sample to a precise cylindrical shape. A length-to-diameter ratio of at least 4:1 is recommended to ensure a stable detonation is achieved.

  • Probe Insertion: Drill small holes at precisely measured intervals along the length of the sample. Insert the ionization probes into these holes. The typical spacing is 20-30 mm.

  • Assembly: Mount the sample in the firing chamber. Affix the booster pellet and detonator to one end of the charge, ensuring good contact.

  • Circuit Connection: Connect the ionization probes to the input channels of the high-speed oscilloscope.

  • Firing: Initiate the detonator from a safe distance.

  • Data Acquisition: As the detonation wave propagates down the sample, it will sequentially ionize the gas in the probes, creating a conductive path and generating a voltage pulse. The oscilloscope records the precise time at which each probe fires.

  • Calculation: The detonation velocity (D) between any two probes is calculated using the formula: D = L / Δt Where L is the precisely measured distance between the two probes and Δt is the time interval between their recorded signals. The final velocity is the average of the velocities calculated between all probe pairs.

Conclusion and Recommendations

The selection of a binder system for N-nitro-1H-imidazol-2-amine is a critical decision that involves a trade-off between sensitivity, performance, and mechanical properties.

  • N-NIM / HTPB: This formulation is recommended for applications where maximum insensitivity and robust mechanical handling are the primary requirements, and a moderate reduction in energetic performance is acceptable. Its well-understood properties and processing make it a reliable baseline.

  • N-NIM / GAP: This system is ideal for applications demanding high energetic output . The significant boost in detonation velocity and pressure makes it suitable for high-performance munitions, with the caveat of slightly increased sensitivity that must be managed.

  • N-NIM / ETPE (GAP-based): This advanced formulation is recommended for applications requiring high energy, superior mechanical toughness (strength and ductility), and potential recyclability . While its sensitivity and thermal stability are slightly lower than the HTPB variant, its exceptional mechanical properties and high performance make it a compelling choice for next-generation munitions designed to withstand harsh operational environments.

Ultimately, the optimal binder choice depends on the specific requirements of the application. This guide provides the foundational data and rationale to assist researchers in making an informed decision tailored to their design objectives.

References

  • Jarosz, T., Stolarczyk, A., Wawrzkiewicz-Jalowiecka, A., Pawlus, K., & Miszczyszyn, K. (2019). Glycidyl Azide Polymer and its Derivatives-Versatile Binders for Explosives and Pyrotechnics: Tutorial Review of Recent Progress. Molecules, 24(24), 4475. Available at: [Link] [15][16]2. ResearchGate. (n.d.). GAP pre-polymer, as an energetic binder and high performance additive for propellants and explosives: A review. Available at: [Link] [11]3. Holler, M., Keicher, T., Gerber, P., & Happ, A. (n.d.). NEW ENERGETIC THERMOPLASTIC ELASTOMERS FOR PRESSED EXPLOSIVE CHARGES. Fraunhofer-Publica. Available at: [Link] [13]4. Yan, Y., Bai, S., Xue, J., et al. (2023). Progress in the Synthesis and Chemical Modification of Glycidyl Azide Polymer. Chinese Journal of Energetic Materials, 31(2), 190-200. Available at: [Link] [9]5. Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. Defence Science and Technology Organisation. Available at: [Link] [7]7. Sci. Tech. Energetic Materials, Vol. 75, No. 2, 2014. Current trends in energetic thermoplastic elastomers as binders in high energy insensitive propellants in China. Available at: [Link] [12]8. MDPI. (2019). Glycidyl Azide Polymer and its Derivatives-Versatile Binders for Explosives and Pyrotechnics: Tutorial Review of Recent Progress. Available at: [Link] [16]11. Provatas, A. (2001). Characterisation and Polymerisation Studies of Energetic Binders. Defence Science and Technology Organisation. Available at: [Link] 12. ResearchGate. (2025). Thermoplastic elastomers (TPEs) as binders for futuristic propellants and explosives: A review. Available at: [Link] [17]14. SciSpace. (2019). Hydroxyl Terminated Polybutadiene: Chemical Modification and Application of these Modifiers in Propellants and Explosives. Available at: [Link] [14]15. DTIC. (2001). Synthesis of Energetic Polyester Thermoplastic Homopolymers and Energetic Thermoplastic Elastomers Formed Therefrom. Available at: [Link] [18]16. AIP Publishing. (2021). Dynamic shearing resistance of hydroxyl-terminated polybutadiene (HTPB). Available at: [Link] [6]17. ACS. (n.d.). Synthesis of Energetic Hydroxyl-Terminated Polybutadiene/Poly(pinene) Copolymers. Available at: [Link] [19]21. ResearchGate. (2025). Sensitivity of Polymer-Bonded Explosives from Molecular Modelling Data. Available at: [Link] [4]22. Wikipedia. (n.d.). Polymer-bonded explosive. Available at: [Link] [3]25. PMC. (n.d.). Interaction, Insensitivity and Thermal Conductivity of CL-20/TNT-Based Polymer-Bonded Explosives through Molecular Dynamics Simulation. Available at: [Link] [5]27. ResearchGate. (2025). From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials by Introducing Nitrogen-Containing Ions. Available at: [Link] [1]33. RSC Publishing. (n.d.). Nitroimino as an energetic group in designing energetic materials for practical use, a tautomerism from nitroamino. Journal of Materials Chemistry A. Available at: [Link] [2]39. Wiley-VCH. (n.d.). New Energetic Materials. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling n-nitro-1h-imidazol-2-amine

Synonyms: 2-Nitraminoimidazole; N-(1H-imidazol-2-yl)nitramide CAS: 123342-91-6 (Aromatic form); 5465-96-3 (Dihydro analogue) Hazard Class: High-Nitrogen Energetic Material / Suspected Carcinogen Executive Safety Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 2-Nitraminoimidazole; N-(1H-imidazol-2-yl)nitramide CAS: 123342-91-6 (Aromatic form); 5465-96-3 (Dihydro analogue) Hazard Class: High-Nitrogen Energetic Material / Suspected Carcinogen

Executive Safety Summary

WARNING: DUAL-HAZARD COMPOUND N-nitro-1H-imidazol-2-amine contains a nitramine (


) functionality, classifying it as a High-Nitrogen Energetic Material . While often used as a synthesis intermediate (e.g., for Imidacloprid derivatives), it possesses explosive potential similar to other nitro-azoles. Simultaneously, nitroimidazole motifs are structurally related to known mutagens.

Operational Mandate:

  • Treat as an Explosive: Until specific sensitivity data (BAM Impact/Friction) is verified for your specific batch/crystal habit, handle all solid forms as if they are primary explosives.

  • Treat as a Carcinogen: All manipulations must occur within a containment device to prevent inhalation or skin contact.

Chemical Profile & Hazard Identification

PropertyDataOperational Implication
Molecular Formula

High Nitrogen:Carbon ratio indicates energetic potential.
Physical State Solid (Crystalline)Dust explosion and friction sensitivity risks.
Solubility DMSO, DMF, PyridineProtocol: Dissolve in DMSO for biological assays to desensitize.
Incompatibilities Strong Oxidizers, Acids, MetalsDo not use metal spatulas. Do not mix with nitric acid.
GHS Classification Explosive (Unstable), Carcinogen Cat 2Requires blast shielding AND fume hood containment.

Personal Protective Equipment (PPE) Matrix

The selection of PPE depends on the state (Solid vs. Solution) and quantity of the material.

ZoneQuantityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory
Green < 10 mg (Solution)Safety Glasses (ANSI Z87.1)Nitrile Gloves (Double)Standard Lab CoatFume Hood
Yellow 10 mg - 100 mg (Solid)Chemical Goggles + Face Shield Laminate (Silver Shield) under NitrileFlame-Resistant (FR) Lab CoatFume Hood + Blast Shield
Red > 100 mg (Solid)Full-Face Respirator or Goggles + Face ShieldKevlar Cut-Resistant under NitrileFR Coat + Nomex ApronGlove Box (Inert Atm)
PPE Decision Logic

PPE_Decision cluster_legend Legend Start Start: Assess Material State State Is material in Solution? Start->State Solid Solid Handling State->Solid No Solution Solution Handling State->Solution Yes Qty Quantity > 100mg? Solid->Qty LowRisk GREEN ZONE: Standard PPE + Fume Hood Solution->LowRisk HighRisk RED ZONE: Blast Shield + FR Coat + Anti-Static Grounding Qty->HighRisk Yes MedRisk YELLOW ZONE: Face Shield + Double Nitrile Qty->MedRisk No Red: High Hazard Red: High Hazard Yellow: Moderate Hazard Yellow: Moderate Hazard Red: High Hazard->Yellow: Moderate Hazard Green: Low Hazard Green: Low Hazard Yellow: Moderate Hazard->Green: Low Hazard

Caption: PPE selection logic based on physical state and quantity thresholds.

Operational Handling Protocol

A. Engineering Controls[1][2]
  • Static Dissipation: All conductive surfaces (balances, mats) must be grounded. Personnel must wear an ESD wrist strap when handling dry powder.

  • Barrier Protection: All weighing of dry solids must be performed behind a weighted polycarbonate blast shield.

  • Ventilation: Use a certified chemical fume hood. Do not use a laminar flow hood (blows powder at user).

B. Step-by-Step Workflow (Weighing & Solubilization)

Objective: Safely transfer 50 mg of solid N-nitro-1H-imidazol-2-amine into DMSO.

  • Preparation:

    • Place a disposable anti-static weighing boat on the balance.

    • Position the blast shield between your chest and the balance.

    • Tool Check: Use only a conductive plastic or horn spatula. NEVER use stainless steel (friction risk).

  • Transfer:

    • Gently tap the container to loosen the solid. Do not scrape threads.

    • Transfer solid to the boat. If spillage occurs, do not wipe with a dry cloth (static risk). Wet wipe only.

  • Solubilization (Desensitization):

    • Note: Solubilizing the compound significantly reduces the explosion hazard.

    • Add the solvent (DMSO) directly to the weighing boat or transfer the solid into a pre-filled vial of DMSO.

    • Do not sonicate the solid if it is undissolved. Vortex gently only after it is wetted.

  • Labeling:

    • Label vial: "WARNING: MUTAGEN / ENERGETIC".

Workflow Diagram

Handling_Workflow Storage Storage (-20°C, Desiccated) Equilibrate Warm to RT (Prevent Condensation) Storage->Equilibrate Weighing Weighing (Anti-Static Tools, Blast Shield) Equilibrate->Weighing Dry Solid Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Add Solvent Disposal Waste Disposal (High Nitrogen Stream) Weighing->Disposal Spills/Excess Experiment Experimental Use Solubilization->Experiment Solution Experiment->Disposal

Caption: Operational workflow emphasizing thermal equilibration and desensitization via solubilization.

Emergency Response & Decontamination

ScenarioImmediate ActionSecondary Action
Dry Spill (< 100 mg) Evacuate area for 15 mins (dust settling).Cover with wet paper towels (water/surfactant) to desensitize. Scoop gently.
Skin Exposure Wash with soap and water for 15 mins.Do not use ethanol (enhances absorption). Seek medical monitoring for mutagen exposure.
Fire Evacuate immediately. Do not fight fire. Nitro-compounds supply their own oxygen. Explosion risk is high.

Waste Disposal Strategy

Critical Rule: Never dispose of N-nitro-1H-imidazol-2-amine in general organic waste if it contains oxidizers or strong acids.

  • Segregation: Establish a specific waste stream labeled: "High Nitrogen / Potential Explosive Waste."

  • Quenching (Small Scale): For trace amounts, chemical degradation using alkaline hydrolysis (NaOH) can be effective, but this must be validated by a safety officer.

  • Container: Use HDPE containers. Do not use metal drums.

  • Disposal Service: Notify your hazardous waste contractor that the waste contains "Nitroimidazole derivatives with potential energetic properties."

References

  • Purdue University. (2024). Energetic Materials Management Plan: High Nitrogen Compounds. Retrieved from [Link]

  • MDPI. (2024). High-Density Energetic Materials from Nitroimidazole Fused Rings. Molecules. Retrieved from [Link]

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